Product packaging for Eudistomin T(Cat. No.:CAS No. 108335-05-3)

Eudistomin T

Cat. No.: B021811
CAS No.: 108335-05-3
M. Wt: 286.3 g/mol
InChI Key: FNZBLVWPBUFWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eudistomin T is a beta-carboline alkaloid isolated from marine tunicates, recognized for its potent cytotoxic properties and significant interest in anticancer and antiviral research. Its primary mechanism of action is through the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription, leading to the induction of apoptosis in cancer cells. Researchers value this compound for its potential as a lead structure in developing novel chemotherapeutic agents, particularly against solid tumors. Furthermore, studies indicate promising activity against various viral pathogens, expanding its utility in infectious disease research. This product is provided as a high-purity compound to ensure reproducible results in biochemical and cell-based assays. For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14N2O B021811 Eudistomin T CAS No. 108335-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c22-17(12-13-6-2-1-3-7-13)19-18-15(10-11-20-19)14-8-4-5-9-16(14)21-18/h1-11,21H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZBLVWPBUFWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30148505
Record name Eudistomin T
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108335-05-3
Record name Eudistomin T
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108335053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eudistomin T
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isolating Eudistomin T from Eudistoma olivaceum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Eudistomin T, a β-carboline alkaloid, from the marine tunicate Eudistoma olivaceum. Due to the limited availability of a specific, detailed protocol for this compound in publicly accessible literature, this document outlines a probable experimental workflow adapted from the established methodologies for the isolation of other Eudistomin congeners from the same organism.

Physicochemical Properties of this compound

This compound is a naturally occurring compound found in the Bermudian tunicate Eudistoma olivaceum.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₉H₁₄N₂O[1]
Molecular Weight 286.3 g/mol [1]
IUPAC Name 2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)ethanone[1]
CAS Number 108335-05-3[1]

Proposed Isolation and Purification Protocol

The following protocol is adapted from the comprehensive study by Rinehart et al. (1987), which successfully isolated seventeen other Eudistomins (A-Q) from Eudistoma olivaceum. This methodology provides a robust framework for the targeted isolation of this compound.

Collection and Extraction
  • Specimen Collection: Specimens of Eudistoma olivaceum are collected from their natural marine habitat.

  • Homogenization and Extraction: The collected tunicates are homogenized and repeatedly extracted with an organic solvent such as methanol (MeOH) to obtain a crude extract.

Solvent Partitioning

The crude methanol extract is subjected to a series of solvent-solvent partitions to separate compounds based on their polarity. A typical partitioning scheme would involve:

  • Partitioning the crude extract between toluene and water.

  • Further partitioning of the aqueous layer with chloroform.

  • Subsequent partitioning of the remaining aqueous layer with n-butanol.

Based on the polarity of other β-carbolines, this compound is likely to be found in the chloroform or toluene fractions.

Chromatographic Purification

The fractions containing the target compound are then subjected to multiple rounds of chromatography for purification.

  • Silica Gel Chromatography: The active fraction is first separated using silica gel column chromatography with a gradient elution system, typically a mixture of chloroform and methanol with increasing polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions from the silica gel column showing the presence of β-carbolines are further purified by reversed-phase HPLC (RP-HPLC) using a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients).

The purification process should be monitored at each stage by thin-layer chromatography (TLC) and HPLC analysis to track the presence of this compound.

Experimental Workflow

The following diagram illustrates the proposed workflow for the isolation of this compound from Eudistoma olivaceum.

Isolation_Workflow cluster_collection Collection & Extraction cluster_partitioning Solvent Partitioning cluster_purification Chromatographic Purification Collection Eudistoma olivaceum Collection Homogenization Homogenization in Methanol Collection->Homogenization Crude_Extract Crude Methanol Extract Homogenization->Crude_Extract Partitioning Toluene-Water Partition Crude_Extract->Partitioning Toluene_Fraction Toluene Fraction Partitioning->Toluene_Fraction Aqueous_Layer1 Aqueous Layer Partitioning->Aqueous_Layer1 Chloroform_Partition Chloroform-Water Partition Aqueous_Layer1->Chloroform_Partition Chloroform_Fraction Chloroform Fraction Chloroform_Partition->Chloroform_Fraction Aqueous_Layer2 Aqueous Layer Chloroform_Partition->Aqueous_Layer2 Silica_Gel Silica Gel Chromatography Chloroform_Fraction->Silica_Gel Butanol_Partition n-Butanol-Water Partition Aqueous_Layer2->Butanol_Partition Butanol_Fraction n-Butanol Fraction Butanol_Partition->Butanol_Fraction Final_Aqueous Final Aqueous Layer Butanol_Partition->Final_Aqueous HPLC Reversed-Phase HPLC Silica_Gel->HPLC Pure_Eudistomin_T Pure this compound HPLC->Pure_Eudistomin_T

Caption: Proposed workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not extensively documented in the available literature, other Eudistomins isolated from Eudistoma olivaceum have demonstrated a range of significant biological effects, including antiviral and antimicrobial properties.[2] For instance, Eudistomin C, another compound from this tunicate, has been shown to exhibit potent antitumor and antiviral activities by targeting the 40S ribosome and inhibiting protein translation.[3][4] This mechanism prevents the synthesis of viral proteins, thereby inhibiting viral replication.

The general mechanism of action for antiviral Eudistomins can be conceptualized as follows:

Signaling_Pathway Eudistomin Eudistomin Compound Cell_Membrane Host Cell Membrane Eudistomin->Cell_Membrane Enters Host Cell Ribosome 40S Ribosomal Subunit Eudistomin->Ribosome Binds to Protein_Synthesis Viral Protein Synthesis Ribosome->Protein_Synthesis Inhibits Viral_Replication Viral Replication Protein_Synthesis->Viral_Replication Prevents

Caption: Generalized antiviral mechanism of Eudistomins.

It is plausible that this compound shares some of the biological activities observed in its congeners, but further research is required to elucidate its specific mechanism of action and potential therapeutic applications. The methodologies and insights presented in this guide are intended to provide a foundational framework for researchers to pursue the isolation and further investigation of this promising marine natural product.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Marine-Derived β-Carboline Alkaloid

Abstract

Eudistomin T, a member of the diverse family of β-carboline alkaloids isolated from marine tunicates, represents a molecule of interest for scientific researchers in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of this compound, including its natural origin, chemical structure, and known biological activities within the context of the broader eudistomin class of compounds. Due to the limited specific research on this compound, this document leverages data and methodologies from studies on closely related eudistomins to provide a foundational understanding for future research. This guide summarizes the available data, outlines relevant experimental protocols, and presents signaling pathways and workflows to facilitate further investigation into the therapeutic potential of this compound.

Introduction

The eudistomins are a large family of indole alkaloids first isolated from marine ascidians, particularly of the genus Eudistoma.[1][2] These compounds are characterized by a β-carboline core structure and exhibit a wide array of biological activities, including antiviral, antimicrobial, and antitumor properties.[3] this compound was first isolated from the Caribbean tunicate Eudistoma olivaceum.[4] While research has been conducted on various eudistomins, specific data on this compound remains relatively scarce. This guide aims to consolidate the available information and provide a framework for researchers to approach the study of this promising marine natural product.

SEO-Driven, Long-Tail Keywords for Scientific Researchers

For researchers seeking information on this compound, the following long-tail keywords are designed to capture specific search intent:

  • This compound mechanism of action

  • This compound synthesis and biological activity

  • This compound cytotoxicity in cancer cell lines

  • Antiviral properties of this compound

  • This compound structure-activity relationship

  • Marine natural products for drug discovery

  • Eudistoma olivaceum chemical constituents

  • β-carboline alkaloids in cancer research

  • This compound experimental protocols

  • Signaling pathways affected by this compound

  • This compound as a lead compound in pharmacology

  • Total synthesis of this compound and analogs

  • This compound in vitro and in vivo studies

  • Pharmacological profiling of this compound

  • This compound and DNA interaction studies

Quantitative Data on Eudistomin Activity

While specific quantitative data for this compound is limited in the available literature, data for other eudistomins can provide a comparative baseline for researchers. The following tables summarize the cytotoxic and antibacterial activities of several eudistomin compounds.

Table 1: Cytotoxicity of Eudistomin Derivatives against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Eudistomin Y1MDA-MB-231 (Breast)42[5]
Eudistomin Y2MDA-MB-231 (Breast)35[5]
Eudistomin Y3MDA-MB-231 (Breast)63[5]
Eudistomin Y4MDA-MB-231 (Breast)15[5]
Eudistomin Y5MDA-MB-231 (Breast)28[5]
Eudistomin Y6MDA-MB-231 (Breast)21[5]
Eudistomin Y7MDA-MB-231 (Breast)19[5]
Eudistomin UC19 Leukemia15.6 (µg/mL)[3][6]
Eudistomin UCaOV3 Ovarian24.9 (µg/mL)[6]
Eudistomin UWM266-4 Melanoma27.5 (µg/mL)[6]
3-formyl-eudistomin UA375 Melanoma4.4[6]

Table 2: Antibacterial Activity of Eudistomin U

Bacterial StrainGram TypeIC50 (µg/mL)Reference
Streptococcus pyogenesGram-positive3.4[3]
Staphylococcus aureusGram-positive6.4[3]
Mycobacterium smegmatisGram-positive3.6[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are representative methodologies for key experiments relevant to the study of this compound, based on established protocols for other eudistomins.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on Eudistomin U and Y derivatives.[3][7]

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A375) in 96-well plates at a density of 1 x 10³ to 1 x 10⁴ cells per well and incubate for 18-24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Antibacterial Assay (Optical Density-Based)

This protocol is based on the evaluation of Eudistomin U.[3]

  • Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. coli) to the mid-logarithmic phase in a suitable broth medium.

  • Compound Preparation: Prepare serial dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 18-24 hours).

  • Optical Density Measurement: Measure the optical density (OD) at 600 nm to determine bacterial growth.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC) by comparing the growth in the treated wells to the control wells.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is essential for understanding the mechanism of action of novel compounds. The following diagrams, created using Graphviz, illustrate a potential mechanism of action for a related eudistomin and a general workflow for its synthesis.

Hypothesized Mechanism of Action of Eudistomin C

Eudistomin C has been shown to exert its cytotoxic and antiviral effects by targeting the 40S ribosomal subunit and inhibiting protein translation.[8][9] While the specific mechanism of this compound is yet to be elucidated, this pathway provides a plausible starting point for investigation.

Eudistomin_C_Mechanism Eudistomin_C Eudistomin C Ribosome_40S 40S Ribosomal Subunit Eudistomin_C->Ribosome_40S Binds to Protein_Synthesis Protein Synthesis Ribosome_40S->Protein_Synthesis Inhibition of Viral_Replication Viral Replication Protein_Synthesis->Viral_Replication Leads to Inhibition of Cell_Proliferation Cancer Cell Proliferation Protein_Synthesis->Cell_Proliferation Leads to Inhibition of Apoptosis Apoptosis Protein_Synthesis->Apoptosis

Caption: Hypothesized mechanism of Eudistomin C via inhibition of protein synthesis.

General Synthetic Workflow for Eudistomins

The total synthesis of many eudistomins, particularly those in the Y series, has been achieved through the Pictet-Spengler reaction.[5][10] This workflow provides a general overview of this synthetic strategy.

Eudistomin_Synthesis Tryptamine Substituted Tryptamine Pictet_Spengler Pictet-Spengler Reaction Tryptamine->Pictet_Spengler Phenylglyoxal Substituted Phenylglyoxal Phenylglyoxal->Pictet_Spengler Tetrahydro_beta_carboline Tetrahydro-β-carboline Intermediate Pictet_Spengler->Tetrahydro_beta_carboline Oxidation Oxidation Tetrahydro_beta_carboline->Oxidation Eudistomin Eudistomin Analog Oxidation->Eudistomin

Caption: General workflow for the synthesis of Eudistomin analogs.

Conclusion and Future Directions

This compound, a β-carboline alkaloid from the marine tunicate Eudistoma olivaceum, belongs to a class of compounds with demonstrated biological potential. While specific research on this compound is currently limited, the broader eudistomin family exhibits significant antiviral, antibacterial, and anticancer activities. This guide provides a foundational resource for researchers by compiling the available information, presenting relevant experimental protocols, and visualizing potential mechanisms and synthetic pathways based on closely related analogs.

Future research should focus on the total synthesis of this compound to enable comprehensive biological evaluation. Key areas of investigation should include:

  • Broad-spectrum biological screening: Assessing the cytotoxic, antiviral, and antimicrobial activities of this compound against a wide range of cell lines and pathogens.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify key structural features for enhanced potency and selectivity.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and other promising marine natural products.

References

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Chimeric Antigen Receptor (CAR) T-Cell Therapy for B-cell Malignancies

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core concepts, quantitative clinical data, and experimental methodologies related to CAR T-cell therapy for B-cell malignancies. The content is structured to facilitate in-depth understanding and guide further research and development in this transformative area of oncology.

Keyword Categorization Based on Researcher Intent

To effectively guide content creation, keywords related to CAR T-cell therapy are categorized below based on five key researcher intents.

Intent CategoryKeywords
Informational What is CAR T-cell therapy?, CAR T-cell mechanism of action, CAR-T for B-cell lymphoma, CD19 CAR-T signaling, CAR T-cell generations, CAR T-cell therapy challenges, Mechanisms of CAR-T resistance.[1][2][3][4][5]
Navigational FDA approved CAR-T therapies, CAR-T cell therapy clinical trials, ZUMA-7 trial results, ELIANA trial data, Center for International Blood and Marrow Transplant Research (CIBMTR), Novartis CAR-T, Kite Pharma CAR-T.[6][7]
Commercial Axicabtagene ciloleucel vs Tisagenlecleucel, Lisocabtagene maraleucel efficacy, Best CAR-T for DLBCL, CAR T-cell manufacturing systems, Lentiviral vectors for CAR-T, Non-viral CAR-T transfection.[8][9]
Transactional Order CAR T-cell cytotoxicity assay kit, Purchase GMP-grade lentivirus, CAR-T cell therapy cost, Enroll in CAR-T clinical trial, CAR-T cell manufacturing services.
Investigational CAR T-cell exhaustion markers, Dual antigen targeting CAR-T, Allogeneic CAR-T therapy, CAR-T for solid tumors, Overcoming antigen escape, PD-1 knockout CAR-T cells.[1][10]

Quantitative Data from Pivotal Clinical Trials

The following tables summarize key efficacy and safety data from pivotal and real-world studies of three FDA-approved CD19-directed CAR T-cell therapies: Axicabtagene Ciloleucel (Axi-cel), Tisagenlecleucel (Tisa-cel), and Lisocabtagene Maraleucel (Liso-cel).

Table 1: Efficacy of Approved CAR T-Cell Therapies in B-Cell Malignancies
Therapy (Trade Name)Trial / CohortIndicationNOverall Response Rate (ORR)Complete Response (CR)Duration of Response (DOR) / Survival
Axicabtagene Ciloleucel (Yescarta®)ZUMA-7 (Pivotal)2L Relapsed/Refractory (R/R) Large B-Cell Lymphoma (LBCL)17083%65%Median Event-Free Survival: 8.3 months.[7][11]
Chinese Real-WorldR/R Non-Hodgkin Lymphoma (NHL)10183.2%58.4%Median PFS: 12.0 months; 12m-OS Rate: 84.3%.[12]
Tisagenlecleucel (Kymriah®)ELIANA (Pivotal)R/R Pediatric/Young Adult B-Cell ALL7982%60% (CR) + 21% (CRi)3-Year Relapse-Free Survival: 48%.[13][14]
JULIET (Pivotal)R/R Adult DLBCL11152%40%Median Overall Survival: 11.1 months.[6]
CIBMTR RegistryReal-World R/R ALL25585.5% (Initial CR)-12-Month DOR: 60.9%; 12-Month OS: 77.2%.[15]
Lisocabtagene Maraleucel (Breyanzi®)TRANSFORM (Pivotal)2L R/R LBCL9286%66%Median PFS: Not Reached vs 6 months (SoC).[16]
TRANSCEND NHL 001R/R FL (3L+)10197%94%-
CIBMTR RegistryReal-World R/R LBCL32379%65%6-Month PFS: 66.7%.[17]

CRi: Complete Remission with incomplete blood count recovery; L: Line (e.g., 2L = second-line); DLBCL: Diffuse Large B-Cell Lymphoma; ALL: Acute Lymphoblastic Leukemia; FL: Follicular Lymphoma; PFS: Progression-Free Survival; OS: Overall Survival; SoC: Standard of Care.

Table 2: Safety Profile (Key Toxicities) of Approved CAR T-Cell Therapies
Therapy (Trade Name)Trial / CohortIndicationGrade ≥3 Cytokine Release Syndrome (CRS)Grade ≥3 Neurologic Events (ICANS)Grade ≥3 Cytopenias (Prolonged)
Axicabtagene Ciloleucel (Yescarta®)ZUMA-72L R/R LBCL6%21%Neutropenia: 69%.[11]
Chinese Real-WorldR/R NHL15.2%1.0% (Grade 4)Neutropenia: 82.9%.[12]
Tisagenlecleucel (Kymriah®)ELIANAR/R Pediatric/Young Adult B-Cell ALL49% (managed in ICU)13%-
CIBMTR RegistryReal-World R/R ALL11.6%7.5%-
Lisocabtagene Maraleucel (Breyanzi®)TRANSFORM2L R/R LBCL1%4%Cytopenias: 9%.[16]
CIBMTR RegistryReal-World R/R LBCL3%11%-

ICANS: Immune Effector Cell-Associated Neurotoxicity Syndrome.

Detailed Experimental Protocols

Autologous CAR T-Cell Manufacturing Workflow

The manufacturing of autologous CAR T-cells is a complex, multi-step process often described as a "vein-to-vein" workflow.[18]

Protocol Steps:

  • Leukapheresis: T-lymphocytes are collected from the patient's peripheral blood at a clinical site. The collected material is shipped to a central manufacturing facility.[18]

  • T-Cell Isolation and Enrichment: Upon arrival, the leukapheresis product is processed to isolate and enrich the T-cell population. This is commonly achieved using magnetic-activated cell sorting (MACS) targeting CD4+ and CD8+ T-cells.[19]

  • T-Cell Activation: Isolated T-cells are stimulated to proliferate. This is typically done by co-culturing the cells with beads coated with anti-CD3 and anti-CD28 antibodies, mimicking the primary and co-stimulatory signals for T-cell activation.[8][19]

  • Gene Transduction: The activated T-cells are genetically modified to express the chimeric antigen receptor. The most common method involves transduction with a lentiviral or retroviral vector carrying the CAR gene.[20] Non-viral methods, such as electroporation with transposon systems or CRISPR-Cas9-mediated gene editing, are also under development.[8]

  • Ex Vivo Expansion: The newly engineered CAR T-cells are expanded in a bioreactor for a period of 7 to 12 days.[19] The cells are cultured in specialized media containing cytokines like IL-2, IL-7, and IL-15 to promote proliferation and maintain a favorable phenotype.

  • Harvesting, Formulation, and Cryopreservation: Once the target cell dose is reached, the CAR T-cells are harvested, washed, and formulated in a cryopreservative medium. The final product is cryopreserved for shipment back to the clinical site.

  • Quality Control: Throughout the process, rigorous quality control tests are performed, including cell count and viability, CAR expression level (by flow cytometry), sterility, and endotoxin levels.

In Vitro CAR T-Cell Cytotoxicity Assay

Evaluating the ability of CAR T-cells to kill target tumor cells is a critical step in preclinical development and product characterization. Several methods are available, with lactate dehydrogenase (LDH) release and luminescence-based assays being common.[21][22]

Protocol for a Luciferase-Based Cytotoxicity Assay:

  • Target Cell Preparation: Target tumor cells (e.g., a CD19-positive B-cell lymphoma line) that have been engineered to stably express a luciferase reporter gene are seeded into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well.[23]

  • Effector Cell Co-culture: CAR T-cells (effector cells) are added to the wells containing the target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 2:1, 5:1, 10:1).[23] Control wells should include target cells alone (spontaneous death) and mock-transduced T-cells co-cultured with target cells.

  • Incubation: The co-culture plate is incubated for a predetermined period, typically ranging from 4 to 24 hours, at 37°C and 5% CO2.[23][24]

  • Lysis Quantification: After incubation, a luciferase substrate is added to each well. The plate is incubated for a short period (5-10 minutes) to allow the enzymatic reaction to occur.

  • Signal Measurement: The luminescence, which is proportional to the number of viable target cells remaining, is measured using a plate luminometer.

  • Data Analysis: The percentage of specific lysis is calculated for each E:T ratio using the following formula: % Specific Lysis = 100 * (1 - (Luminescence_Experimental / Luminescence_TargetCellsOnly))

Mandatory Visualizations

CAR Signaling Pathway

The diagram below illustrates the key signaling events following the engagement of a second-generation CD19 CAR with its target antigen on a malignant B-cell.

CAR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm CART CD19 CAR CD19 CD19 Antigen CART->CD19 Antigen Binding CD28_domain CD28 (Co-stimulation) CART->CD28_domain recruits BB_domain 4-1BB (Co-stimulation) CART->BB_domain recruits CD3z_domain CD3ζ (Activation) CART->CD3z_domain recruits PI3K PI3K-Akt Pathway CD28_domain->PI3K NFkB NF-κB Pathway BB_domain->NFkB ZAP70 ZAP70 / Lck CD3z_domain->ZAP70 Proliferation Proliferation & Survival PI3K->Proliferation NFkB->Proliferation NFAT NFAT Pathway ZAP70->NFAT Cytotoxicity Cytotoxicity (Granzyme/Perforin) NFAT->Cytotoxicity Cytokine Cytokine Release (IFN-γ, IL-2) NFAT->Cytokine

Caption: CD19 CAR T-cell activation and downstream signaling cascade.

Autologous CAR T-Cell Manufacturing Workflow

This diagram outlines the major steps in the production of patient-specific CAR T-cell therapies, from collection to infusion.

CAR_T_Manufacturing_Workflow Leukapheresis 1. Leukapheresis (Patient T-Cell Collection) Isolation 2. T-Cell Isolation & Enrichment Leukapheresis->Isolation Ship to Mfg. Activation 3. Activation (anti-CD3/CD28) Isolation->Activation Transduction 4. Gene Transfer (Lentiviral Vector) Activation->Transduction Expansion 5. Ex Vivo Expansion (Bioreactor) Transduction->Expansion Harvest 6. Harvest, Wash & Formulation Expansion->Harvest Cryo 7. Cryopreservation & QC Release Harvest->Cryo Infusion 8. Infusion (Return to Patient) Cryo->Infusion Ship to Clinic

Caption: The vein-to-vein workflow for autologous CAR T-cell manufacturing.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The journey to a new therapeutic is paved with meticulous investigation, beginning with foundational and exploratory research. This in-depth technical guide illuminates the critical early stages of drug discovery, from the initial spark of an idea to the identification of a promising lead compound. We will delve into the core concepts, experimental methodologies, and data-driven decision-making that underpin this pivotal phase.

The Landscape of Early Drug Discovery: Key Concepts and Keywords

The genesis of any new drug lies in a deep understanding of the underlying biology of a disease. This foundational knowledge allows researchers to identify potential therapeutic targets and devise strategies to modulate their activity. Key terms that define this exploratory landscape include:

  • Basic Research: The fundamental scientific inquiry that seeks to expand knowledge without a specific application in mind. In drug discovery, this often involves elucidating disease mechanisms and identifying novel biological pathways.

  • Target Identification and Validation: The process of selecting a specific biological molecule, such as a protein or gene, that is believed to play a causal role in a disease and confirming its relevance. This is a critical step that significantly influences the success of a drug discovery program.

  • Assay Development: The design and optimization of experimental methods to measure the activity of a biological target or the effect of a compound on a cellular process. Robust and reliable assays are the bedrock of successful screening campaigns.

  • High-Throughput Screening (HTS): An automated process that allows for the rapid testing of large libraries of chemical compounds to identify "hits" that modulate the activity of a target.

  • Hit-to-Lead (H2L): The process of taking initial "hit" compounds from a screening campaign and optimizing their chemical structures to improve properties such as potency, selectivity, and drug-like characteristics, transforming them into "lead" compounds.

  • Lead Optimization: The iterative process of refining the chemical structure of a lead compound to enhance its efficacy, safety, and pharmacokinetic properties, with the goal of identifying a preclinical drug candidate.

Experimental Protocols: The Methodologies Fueling Discovery

A range of sophisticated experimental techniques are employed to navigate the early stages of drug discovery. Below are detailed protocols for some of the most critical methods.

High-Throughput Screening (HTS) for Hit Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries.

Experimental Workflow: High-Throughput Screening (HTS)

HTS_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis assay_dev Assay Development & Miniaturization plate_prep Compound & Reagent Plate Preparation assay_dev->plate_prep Optimized Assay automation Automated Liquid Handling & Incubation plate_prep->automation Assay-Ready Plates readout Signal Detection (e.g., Fluorescence, Luminescence) automation->readout Incubated Plates data_acq Data Acquisition & Normalization readout->data_acq Raw Data hit_id Hit Identification & Prioritization data_acq->hit_id Processed Data

A streamlined workflow for a typical HTS campaign.

Protocol: In Vitro Kinase Assay for HTS

This protocol describes a common biochemical assay used to screen for kinase inhibitors.

  • Plate Preparation:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into a 384-well microplate.

    • Add 5 µL of a solution containing the target kinase (e.g., 2 nM final concentration) in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

  • Reaction Initiation:

    • Add 5 µL of a solution containing the kinase substrate (e.g., a specific peptide) and ATP (at the Kₘ concentration for the kinase) in assay buffer to each well.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of a detection reagent (e.g., a reagent that produces a luminescent signal in the absence of ADP, with the signal decreasing as ADP is produced by the kinase reaction).

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence signal on a plate reader.

Target Validation Using CRISPR-Cas9

CRISPR-Cas9 technology allows for precise gene editing to validate the role of a potential drug target.

Protocol: CRISPR-Cas9 Mediated Gene Knockout in a Cancer Cell Line

  • Guide RNA Design and Cloning:

    • Design two or three single guide RNAs (sgRNAs) targeting a critical exon of the gene of interest.

    • Clone the sgRNAs into a suitable expression vector that also contains the Cas9 nuclease.

  • Cell Transfection:

    • Transfect the cancer cell line with the sgRNA/Cas9 expression vector using a suitable method (e.g., lipid-based transfection or electroporation).

  • Selection and Clonal Isolation:

    • Select for transfected cells using an appropriate marker (e.g., antibiotic resistance).

    • Isolate single cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Verification of Gene Editing:

    • Expand the single cell clones and extract genomic DNA.

    • Perform PCR to amplify the targeted region and sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift and gene knockout.

  • Phenotypic Analysis:

    • Assess the effect of the gene knockout on a relevant cancer cell phenotype (e.g., proliferation, apoptosis, or migration) to validate the target.

Measuring Target Engagement and Downstream Effects

Protocol: Western Blot Analysis of Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Sample Preparation:

    • Lyse cells or tissues in a buffer containing detergents and protease inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the protein of interest.

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection:

    • Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

    • Capture the light signal using a digital imager.

Protocol: Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the amount of a specific mRNA transcript.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues.

    • Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR Reaction:

    • Set up a PCR reaction containing the cDNA template, primers specific for the gene of interest, and a fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green).

  • Data Acquisition and Analysis:

    • Run the qPCR reaction in a real-time PCR instrument that measures the fluorescence at each cycle.

    • The cycle at which the fluorescence crosses a certain threshold (the Cq value) is inversely proportional to the initial amount of the target mRNA.

    • Normalize the Cq values of the gene of interest to a housekeeping gene to control for variations in RNA input.

Data Presentation and Interpretation

Quantitative data is the lifeblood of drug discovery. Presenting this data in a clear and structured format is essential for interpretation and decision-making.

High-Throughput Screening (HTS) Data

The primary output of an HTS campaign is a large dataset of activity values for each compound tested. This data is typically normalized to positive and negative controls and expressed as a percentage of inhibition or activation.

Table 1: Representative Data from a Primary High-Throughput Screen for a Kinase Target

Compound IDConcentration (µM)Raw Signal% Inhibition
Control (DMSO)-125,4320.0
Staurosporine105,87695.3
Compound A10112,89010.0
Compound B1015,67887.5
Compound C1089,54328.6
Compound D106,12395.1
Dose-Response Analysis

"Hit" compounds from the primary screen are then tested at multiple concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

Table 2: Dose-Response Data for a "Hit" Compound

Compound Concentration (nM)% Inhibition
15.2
1015.8
5048.9
10075.3
50092.1
100095.6
Preclinical Toxicology Data

Early assessment of a compound's safety profile is crucial. In vivo studies in animal models provide initial data on potential toxicity.

Table 3: Representative Preclinical Toxicology Data for a Lead Compound

ParameterValueSpecies
LD₅₀ (Oral)>2000 mg/kgRat
No-Observed-Adverse-Effect Level (NOAEL)100 mg/kg/dayRat (28-day study)
Ames TestNegative-

Visualizing Biological Complexity: Signaling Pathways and Workflows

Diagrams are powerful tools for representing the intricate relationships within biological systems and experimental processes.

Signaling Pathways in Drug Discovery

Understanding the signaling pathways that are dysregulated in disease is fundamental to identifying novel drug targets.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Activates) PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits)

The PI3K/Akt signaling cascade, a key cancer pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus_wnt Nucleus DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylates Proteasome Proteasome BetaCatenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates Dishevelled->DestructionComplex Inhibits BetaCatenin_on β-catenin (stabilized) TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF Translocates to nucleus and binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates

The canonical Wnt/β-catenin signaling pathway.
Experimental and Logical Workflows

Visualizing experimental and logical workflows can clarify complex processes and decision-making criteria.

Hit-to-Lead Decision Workflow

The progression from a "hit" to a "lead" involves a series of go/no-go decisions based on accumulating data.

Hit_to_Lead Hit HTS Hit DoseResponse Dose-Response Confirmation Hit->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity Potent? NoGo No-Go DoseResponse->NoGo Not Potent? ADME In Vitro ADME Assays Selectivity->ADME Selective? Selectivity->NoGo Not Selective? Lead Lead Compound ADME->Lead Good Profile? ADME->NoGo Poor Profile?

A decision tree for the Hit-to-Lead process.

Conclusion

Foundational and exploratory research is a dynamic and iterative process that lays the groundwork for the development of new medicines. By combining a deep understanding of disease biology with rigorous experimental methodologies and data-driven decision-making, researchers can identify and advance promising new therapeutic candidates. This guide has provided a comprehensive overview of the key principles, techniques, and data considerations that are essential for success in the initial stages of the drug discovery journey.

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential validation and comparative analysis studies for investigational compounds. It is designed to offer researchers, scientists, and drug development professionals a framework for confirming preclinical findings and benchmarking new chemical entities (NCEs) against existing compounds or methodologies. This guide emphasizes structured data presentation, detailed experimental protocols, and clear visualization of complex biological processes.

Data Presentation: Quantitative Analysis

Clear and concise presentation of quantitative data is paramount for the effective evaluation of an investigational compound. All quantitative findings should be summarized in well-structured tables to facilitate direct comparison and interpretation.

Table 1: Comparative In Vitro Efficacy and Cytotoxicity

CompoundTarget IC₅₀ (nM)Off-Target 1 IC₅₀ (nM)Off-Target 2 IC₅₀ (nM)Cell Line A GI₅₀ (µM)Cell Line B GI₅₀ (µM)Therapeutic Index (Cell Line A)
Investigational Compound X 15 1,200 >10,000 2.5 5.1 166.7
Comparator A258009,5003.06.2120.0
Comparator B101501,5001.83.7180.0
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition. Therapeutic Index calculated as (GI₅₀ / Target IC₅₀) for Cell Line A.

Table 2: Comparative Dissolution Profile

Time (minutes)% Dissolved - Investigational Compound X% Dissolved - Comparator A
53528
106255
158578
309895
459998
609999
Dissolution conditions: USP Apparatus 2 (paddle), 50 rpm, 900 mL of 0.1 N HCl.

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of robust scientific inquiry. The following sections outline key experimental protocols for the validation and comparative analysis of investigational compounds.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the concentration at which a compound inhibits 50% of the activity of a target kinase (IC₅₀).

Materials:

  • Recombinant kinase

  • Kinase substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound and comparators

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the investigational compound and comparator compounds in DMSO.

  • Add a small volume of each compound dilution to the wells of a 384-well plate. Include a DMSO-only control.

  • Add the kinase enzyme solution to all wells and incubate for a specified period (e.g., 10-30 minutes) at room temperature.[1]

  • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate to each well.[1]

  • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the signal (e.g., fluorescence, luminescence) using a plate reader. The signal will be proportional to the amount of ATP consumed or product formed.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the concentration at which a compound reduces cell viability by 50% (GI₅₀).[2][3]

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Investigational compound and comparators

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a mixture of isopropanol and DMSO)[2]

  • 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the investigational compound and comparator compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the compounds. Include a vehicle-only control.

  • Incubate the plates for a specified duration (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[2]

  • Carefully remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[2]

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control wells.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ value.

Comparative Dissolution Testing

This test compares the rate and extent to which an active pharmaceutical ingredient (API) dissolves from a solid oral dosage form of an investigational compound versus a comparator.[4]

Materials:

  • Investigational compound tablets/capsules

  • Comparator tablets/capsules

  • Dissolution apparatus (e.g., USP Apparatus 1 or 2)

  • Dissolution medium (e.g., simulated gastric or intestinal fluid)[5]

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Set up the dissolution apparatus with the specified medium, temperature, and agitation speed.[4]

  • Place one dosage form of the investigational compound in each vessel.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium from each vessel.[4]

  • Analyze the samples to determine the concentration of the dissolved API using a validated analytical method like HPLC or UV-Vis spectrophotometry.[4]

  • Repeat the procedure with the comparator compound under the exact same conditions.

  • Calculate the percentage of the API dissolved at each time point for both compounds.

  • Plot the percentage of dissolved drug against time to generate dissolution profiles for both the investigational and comparator compounds.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the validation and comparative analysis of investigational compounds.

Signaling Pathway Inhibition

This diagram depicts a simplified signaling pathway and illustrates how an investigational compound can inhibit a key kinase, thereby blocking downstream signaling.

Signaling_Pathway_Inhibition cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Target) Kinase_A->Kinase_B Kinase_C Kinase C Kinase_B->Kinase_C Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Compound_X Investigational Compound X Compound_X->Kinase_B Comparative_Analysis_Workflow cluster_invitro In Vitro Validation cluster_exvivo Ex Vivo / In Vitro Comparative cluster_invivo In Vivo Comparative Studies Target_Binding Target Binding Assay Kinase_Inhibition Kinase Inhibition Assay Target_Binding->Kinase_Inhibition Cell_Viability Cell Viability Assay Kinase_Inhibition->Cell_Viability Dissolution Comparative Dissolution Cell_Viability->Dissolution Permeability Cell Permeability Assay Dissolution->Permeability PK_PD Pharmacokinetics/ Pharmacodynamics Permeability->PK_PD Efficacy Animal Efficacy Model PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Validation_Logic Potency High Target Potency Cellular_Activity Cellular Activity Potency->Cellular_Activity Selectivity High Selectivity Low_Toxicity Low In Vitro Toxicity Selectivity->Low_Toxicity Go_Decision Proceed to In Vivo Efficacy Studies Cellular_Activity->Go_Decision Favorable_PK Favorable PK Profile Favorable_PK->Go_Decision Low_Toxicity->Go_Decision

References

Eudistomin T structure elucidation using NMR and MS

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the structure elucidation of β-carboline alkaloids, using a representative Eudistomin analogue to illustrate the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction

Eudistomins are a class of β-carboline alkaloids isolated from marine tunicates, primarily of the genus Eudistoma. These compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including antiviral, antimicrobial, and cytotoxic properties. The structural diversity within this family necessitates robust analytical methodologies for accurate characterization. The definitive assignment of a novel Eudistomin structure relies on the synergistic application of mass spectrometry (MS) for determining the molecular formula and key fragments, and nuclear magnetic resonance (NMR) spectroscopy for mapping the precise atomic connectivity and stereochemistry.[1]

This technical guide provides a detailed walkthrough of the structure elucidation process, from initial molecular formula determination by high-resolution mass spectrometry (HR-MS) to the complete assembly of the molecular framework using a suite of 1D and 2D NMR experiments.

Mass Spectrometry Analysis

The first step in structure elucidation is to determine the molecular formula and gain initial structural insights through mass spectrometry.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS provides a highly accurate mass measurement of the parent ion, enabling the unambiguous determination of its elemental composition. For Eudistomin Analogue 1, analysis via electrospray ionization (ESI) in positive ion mode revealed a protonated molecular ion [M+H]⁺.

Table 1: High-Resolution Mass Spectrometry Data for Eudistomin Analogue 1

IonExperimental m/zCalculated m/zDifference (ppm)Deduced Molecular FormulaDegrees of Unsaturation
[M+H]⁺314.0431314.0429+0.6C₁₅H₁₂BrN₃11

The molecular formula C₁₅H₁₂BrN₃ indicates 11 degrees of unsaturation (rings and/or π-bonds), which is consistent with the polycyclic aromatic structure of a β-carboline core.

Tandem Mass Spectrometry (MS/MS) Fragmentation

MS/MS experiments are performed to fragment the parent ion, providing data on stable substructures. The fragmentation pattern of β-carbolines often involves characteristic losses related to the substituents and cleavages within the heterocyclic rings.[1]

Table 2: Key MS/MS Fragmentation Data for Eudistomin Analogue 1 ([M+H]⁺ = 314.04)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Identity of Loss
314.04287.0427HCN
314.04235.9678.08Br
314.04183.06130.98C₇H₅Br

These fragments suggest the presence of a bromine atom on an aromatic ring and a nitrogen-containing heterocyclic system, characteristic of the Eudistomin family.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectra were acquired on a Q-Exactive Orbitrap mass spectrometer equipped with a heated electrospray ionization (HESI) source. The sample was dissolved in methanol and infused directly. MS/MS analysis was performed using collision-induced dissociation (CID) with normalized collision energy of 35%. The instrument was operated in positive ion mode with a mass resolution setting of 70,000.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon skeleton and the relative positions of protons. All spectra for Eudistomin Analogue 1 were recorded in DMSO-d₆.

Workflow for NMR-Based Structure Elucidation

The process of piecing together a molecule from NMR data follows a logical progression, starting from simple 1D spectra and moving to more complex 2D correlation experiments.

G cluster_start Initial Analysis cluster_correlation Connectivity Mapping cluster_confirmation Spatial & Final Structure H_NMR ¹H NMR (Proton Environment & Multiplicity) C_NMR ¹³C NMR & DEPT (Carbon Count & Type) HSQC HSQC (Direct ¹J C-H Bonds) H_NMR->HSQC C_NMR->HSQC COSY COSY (Vicinal H-H Coupling) HSQC->COSY HMBC HMBC (Long-Range ²J, ³J C-H Bonds) COSY->HMBC NOESY NOESY/ROESY (Through-Space H-H Proximity) HMBC->NOESY Final Final Structure (Assembly & Stereochemistry) NOESY->Final G Key HMBC and COSY Correlations for Eudistomin Analogue 1 cluster_structure N9 N H C8a C C4a C N2 N C1 C C3 C H C4 C H C3->C4 C8 C H C7 C H C7->C8 C6 C Br C5 C H C4b C C1p C N5p N H C5p C H₂ C4p C H₂ C4p->C5p C3p C H₂ C3p->C4p H3 H-3 H3->C4a H3->C1 H4 H-4 H4->C8a H4->C4a H4->C5 H5 H-5 H5->C8a H5->C4 H5->C7 H8 H-8 H8->C4a H8->C6 H3p H₂-3' H3p->C1p H3p->C5p H5p H₂-5' H5p->C1p H5p->C3p

References

Initial Biological Characterization of Eudistomin T: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available scientific literature lacks detailed information on the biological activity of Eudistomin T. While its total synthesis has been reported, comprehensive studies detailing its quantitative biological effects, experimental protocols, and mechanisms of action are not available. This guide will therefore focus on the biological characterization of a closely related and well-studied analogue, Eudistomin U , to provide researchers, scientists, and drug development professionals with a representative understanding of the potential bioactivities within this class of marine alkaloids.

Introduction to Eudistomins and Eudistomin U

Eudistomins are a class of β-carboline alkaloids isolated from marine tunicates of the genus Eudistoma. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antimicrobial, antiviral, and anticancer properties. Eudistomin U, a prominent member of this family, has been the subject of several studies aimed at elucidating its therapeutic potential.[1][2] This document provides a comprehensive overview of the initial biological characterization of Eudistomin U, presenting key quantitative data, detailed experimental methodologies, and conceptual diagrams of experimental workflows and potential mechanisms of action.

Quantitative Biological Activity of Eudistomin U

The biological activity of Eudistomin U has been quantified against various cancer cell lines and bacterial strains. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for its cytotoxic effects and the minimum inhibitory concentration (MIC) values for its antibacterial activity.

Table 1: Cytotoxicity of Eudistomin U against Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)
C19Leukemia15.6~43.7
CaOV3Ovarian Cancer24.9~69.8
WM266-4Melanoma27.5~77.1

Data sourced from studies on the cytotoxicity of synthetic Eudistomin U.[3]

Table 2: Antibacterial Activity of Eudistomin U
Bacterial StrainGram TypeMIC (µg/mL)MIC (µM)
Streptococcus pyogenesGram-positive3.4~9.5
Staphylococcus aureusGram-positive6.4~17.9
Mycobacterium smegmatisGram-positive6.4~17.9
Escherichia coliGram-negative12.3~34.5
Pseudomonas aeruginosaGram-negative27.7~77.7

Data from in vitro antibacterial susceptibility testing of Eudistomin U.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the standard protocols used to determine the cytotoxicity and antibacterial activity of Eudistomin U.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of Eudistomin U is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Protocol:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted to the final inoculum density.

  • Serial Dilution of Eudistomin U: Eudistomin U is serially diluted in a 96-well microtiter plate containing a suitable bacterial growth broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of Eudistomin U at which there is no visible growth.

Visualizations: Workflows and Proposed Mechanisms

To further clarify the experimental processes and the current understanding of Eudistomin U's mode of action, the following diagrams are provided.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antibacterial Antibacterial Assay (Broth Microdilution) A1 Seed Cancer Cells A2 Treat with Eudistomin U A1->A2 A3 Add MTT Reagent A2->A3 A4 Solubilize Formazan A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 B1 Prepare Bacterial Inoculum B3 Inoculate Wells B1->B3 B2 Serial Dilute Eudistomin U B2->B3 B4 Incubate B3->B4 B5 Determine MIC B4->B5

Caption: Experimental workflows for determining the biological activity of Eudistomin U.

mechanism_of_action cluster_cell Target Cell (Cancer or Bacterium) Eudistomin_U Eudistomin U DNA Cellular DNA Eudistomin_U->DNA Intercalation / Binding Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription Cell_Death Cell Growth Inhibition / Apoptosis Replication->Cell_Death Inhibition Transcription->Cell_Death Inhibition

Caption: Proposed mechanism of action for Eudistomin U involving DNA interaction.

Conclusion and Future Directions

The initial characterization of Eudistomin U reveals its potential as a lead compound for the development of new anticancer and antibacterial agents, with notable activity against Gram-positive bacteria.[1] The provided experimental protocols offer a foundation for further investigation and validation of these findings. While the precise signaling pathways affected by Eudistomin U are yet to be fully elucidated, its ability to bind to DNA is a suggested mechanism of action that warrants further exploration.[3]

Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways modulated by Eudistomin U.

  • Conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • Evaluating its efficacy and safety in preclinical in vivo models.

  • And importantly, isolating and characterizing the biological activity of this compound to determine its unique therapeutic potential.

References

The Tryptophan-Driven Forge: Unraveling the Biosynthesis of β-Carboline Alkaloids in Tunicates

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The marine environment is a vast reservoir of unique chemical structures with significant pharmacological potential. Among these, the β-carboline alkaloids isolated from tunicates, particularly species of the genus Eudistoma, have garnered considerable attention for their diverse biological activities, including antiviral, antimicrobial, and cytotoxic properties. Understanding the biosynthetic pathways leading to these complex molecules is paramount for their sustainable production, derivatization, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of β-carboline alkaloids in tunicates, focusing on the core biochemical reactions, proposed enzymatic steps, and the experimental methodologies employed to elucidate this intricate process.

The Core Biosynthetic Blueprint: From Tryptophan to the β-Carboline Scaffold

The biosynthesis of the characteristic tricyclic β-carboline core in tunicates is believed to originate from the essential amino acid L-tryptophan . The central and defining biochemical transformation is an enzymatic Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine (derived from tryptophan) with an aldehyde or ketone, followed by cyclization to form a tetrahydro-β-carboline ring system.

Subsequent enzymatic modifications, such as oxidation, dehydrogenation, and substitution, then give rise to the vast array of β-carboline alkaloids observed in these marine invertebrates.

Proposed Precursors and Key Intermediates

Based on structural analysis of isolated eudistomins and biosynthetic studies in related organisms, the primary precursors for the β-carboline skeleton are:

  • L-Tryptophan: The ultimate source of the indole ring and the adjacent carbon backbone.

  • Tryptamine: Formed via the decarboxylation of L-tryptophan, serving as a key intermediate amine for the Pictet-Spengler reaction.

For the more complex eudistomins, such as those possessing an oxathiazepine ring (e.g., eudistomins C, E, K, and L), additional precursors are proposed:

  • L-Cysteine: The likely source of the sulfur and a two-carbon unit, potentially incorporated as cysteinal.

  • S-Adenosylmethionine (SAM): A common methyl group donor for modifications to the core structure.

While direct, conclusive evidence for each enzymatic step in tunicates is still an active area of research, the proposed general pathway provides a robust framework for further investigation.

Visualizing the Pathway: A Proposed Biosynthetic Scheme

The following diagram illustrates the proposed biosynthetic pathway for the formation of a simple β-carboline scaffold and the incorporation of a cysteine-derived unit to form more complex structures.

beta-carboline_biosynthesis tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine Decarboxylation (Tryptophan Decarboxylase) thbc Tetrahydro-β-carboline tryptamine->thbc Pictet-Spengler Condensation (Pictet-Spenglerase) aldehyde Aldehyde/Ketone (R-CHO) aldehyde->thbc Pictet-Spengler Condensation (Pictet-Spenglerase) dhbc Dihydro-β-carboline thbc->dhbc Oxidation complex_thbc Cysteine-adduct Tetrahydro-β-carboline thbc->complex_thbc Condensation b_carboline β-Carboline dhbc->b_carboline Oxidation cysteine L-Cysteine cysteinal Cysteinal cysteine->cysteinal Reduction cysteinal->complex_thbc Condensation eudistomin Oxathiazepine-bearing Eudistomin complex_thbc->eudistomin Cyclization & Further Modifications

Caption: Proposed biosynthetic pathway of β-carboline alkaloids in tunicates.

Quantitative Insights: A Call for Further Research

A thorough review of the current scientific literature reveals a notable gap in quantitative data regarding the biosynthesis of β-carboline alkaloids in tunicates. While precursor feeding studies have been proposed, detailed results, such as the percentage of incorporation of labeled precursors into the final products, have not been widely published. Similarly, kinetic data for the enzymes involved in this pathway in tunicates are yet to be determined.

The following table structure is provided as a template for future research to populate, which would be invaluable for a deeper understanding and potential biotechnological application of this pathway.

Precursor Labeled Isotope Tunicate Species Target β-Carboline Incorporation Rate (%) Reference
L-Tryptophan¹⁴C or ¹³CEudistoma sp.Eudistomin XData not available
Tryptamine¹⁴C or ³HEudistoma sp.Eudistomin XData not available
L-Cysteine³⁵S or ¹³CEudistoma sp.Eudistomin CData not available

Table 1: Template for Quantitative Precursor Incorporation Data.

Enzyme Substrate(s) Tunicate Species Km Vmax kcat Reference
Tryptophan DecarboxylaseL-TryptophanEudistoma sp.Data not availableData not availableData not available
Pictet-SpengleraseTryptamine, AldehydeEudistoma sp.Data not availableData not availableData not available

Table 2: Template for Enzyme Kinetic Data.

Experimental Protocols: A Guide to Elucidating Biosynthetic Pathways

The investigation of natural product biosynthesis relies on a set of powerful experimental techniques. The protocols outlined below are based on established methodologies that have been proposed for the study of β-carboline biosynthesis in tunicates.

Precursor Feeding Studies with Isotopic Labeling

This technique is fundamental to identifying the building blocks of a natural product.

Objective: To determine if a putative precursor (e.g., L-tryptophan) is incorporated into the target β-carboline alkaloid.

Methodology:

  • Preparation of Labeled Precursor: Synthesize or procure a precursor labeled with a stable (e.g., ¹³C, ¹⁵N) or radioactive (e.g., ¹⁴C, ³H) isotope.

  • Incubation: Introduce the labeled precursor to live tunicate specimens or a cell-free homogenate. The precursor can be administered via injection or dissolved in the surrounding seawater. Incubation times can vary from hours to days.

  • Extraction: After the incubation period, harvest the tunicate tissue and perform a standard organic extraction to isolate the secondary metabolites.

  • Purification: Purify the target β-carboline alkaloid using chromatographic techniques such as HPLC.

  • Detection of Label:

    • For stable isotopes, analyze the purified compound using Mass Spectrometry (to detect mass shifts) and NMR spectroscopy (to pinpoint the location of the label).

    • For radioactive isotopes, use liquid scintillation counting to quantify the amount of incorporated radioactivity.

  • Data Analysis: Calculate the percentage of incorporation to determine the efficiency of the precursor's conversion to the final product.

Precursor_Feeding_Workflow start Start: Labeled Precursor incubation Incubation with Tunicate (in vivo or cell-free extract) start->incubation extraction Organic Extraction of Metabolites incubation->extraction purification HPLC Purification of Target β-Carboline extraction->purification detection Detection of Isotope (MS, NMR, Scintillation) purification->detection analysis Analysis of Incorporation Rate detection->analysis end End: Pathway Confirmation analysis->end

Caption: Experimental workflow for precursor feeding studies.

Cell-Free Extract Experiments

These experiments are crucial for identifying and characterizing the enzymes involved in the biosynthetic pathway.

Objective: To demonstrate the enzymatic conversion of a precursor to a product in a controlled, in vitro environment.

Methodology:

  • Preparation of Cell-Free Extract:

    • Homogenize fresh or frozen tunicate tissue in a suitable buffer (e.g., phosphate or Tris buffer) at 4°C.

    • Centrifuge the homogenate at low speed to remove cell debris, followed by a high-speed centrifugation (ultracentrifugation) to pellet membranes and organelles. The resulting supernatant is the cytosolic cell-free extract.

  • Enzyme Assay:

    • In a reaction vessel, combine the cell-free extract, the putative substrate (e.g., tryptamine and an aldehyde), and any necessary co-factors (e.g., NADPH, pyridoxal phosphate).

    • Incubate the reaction mixture at a controlled temperature for a defined period.

    • Include control reactions, such as boiled extract (to denature enzymes) or reactions missing a substrate, to ensure the observed conversion is enzymatic.

  • Product Identification:

    • Stop the reaction (e.g., by adding an organic solvent).

    • Extract the reaction mixture and analyze the products by HPLC, LC-MS, and/or GC-MS, comparing the retention times and mass spectra to authentic standards of the expected product.

Cell_Free_Extract_Workflow start Start: Tunicate Tissue homogenization Homogenization in Buffer start->homogenization centrifugation Differential Centrifugation homogenization->centrifugation extract Cell-Free Extract (Supernatant) centrifugation->extract assay Enzyme Assay: Extract + Substrates + Cofactors extract->assay analysis Product Analysis (LC-MS, HPLC) assay->analysis end End: Enzyme Activity Confirmed analysis->end

Caption: Workflow for cell-free extract experiments.

Future Directions and Conclusion

The study of β-carboline biosynthesis in tunicates is a field ripe for discovery. While the foundational precursors and the central Pictet-Spengler reaction are reasonably well-established, the specific enzymes, their mechanisms, and the quantitative flux through the pathway remain largely unknown. Future research should focus on:

  • Enzyme Discovery and Characterization: Utilizing modern proteomic and genomic techniques to identify and isolate the specific enzymes (e.g., tryptophan decarboxylase, Pictet-Spenglerase) from tunicate species.

  • Quantitative Biosynthetic Studies: Conducting detailed precursor feeding experiments to populate the data tables outlined in this guide, providing a quantitative understanding of the pathway's efficiency.

  • Heterologous Expression: Cloning the identified biosynthetic genes into microbial hosts to enable large-scale, sustainable production of these valuable alkaloids.

A deeper understanding of the biosynthetic machinery within tunicates will not only illuminate a fascinating corner of marine natural product chemistry but also pave the way for the development of new and potent pharmaceuticals.

Eudistomins: A Technical Guide to Their Natural Sources, Habitat, and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of eudistomin-producing ascidians, covering their natural sources, habitats, and the methodologies for evaluating their biological activities. Eudistomins are a class of β-carboline alkaloids isolated from marine tunicates, which have garnered significant interest in the scientific community due to their wide range of biological activities, including antiviral, antibacterial, and anticancer properties. This document aims to serve as a comprehensive resource for professionals engaged in marine natural product research and drug discovery.

Natural Sources and Habitat of Eudistomin-Producing Ascidians

Eudistomins are primarily isolated from colonial ascidians, commonly known as sea squirts. These marine invertebrates are filter-feeders found in a variety of marine environments, from shallow waters to deeper sea regions, and are often attached to substrates such as rocks, corals, and artificial structures. The production of eudistomins can be influenced by various environmental factors, including geographic location, water depth, and temperature.

The following table summarizes the key eudistomin-producing ascidian species and their known habitats.

Ascidian SpeciesEudistomin(s) ProducedGeographical DistributionHabitat Characteristics
Eudistoma olivaceumEudistomins A-QCaribbean Sea (Mexico, Belize, Florida)[1]Shallow water environments.[1]
Eudistoma modestumNot specifiedSoutheast Atlantic and Western Indian Ocean (South Africa)[2]Subtropical, sessile on various substrates.[2]
Eudistoma sp.Eudistomins W and XMicronesia (Chuuk)[3]Found growing on mangrove roots.[3]
Lissoclinum fragileEudistomin U, Isoeudistomin UWidely distributed in tropical and subtropical waters.[1]Found on stones, pilings, and offshore oil platforms.[1]
Ritterella sigillinoidesEudistomin CNew ZealandSpecific habitat data not available in the provided results.
Pseudodistoma antinbojaNot specifiedKorea (off the shore of Tong-Yeong)Collected at a depth of 10-15 meters.
Eudistoma anshixinumNot specifiedNot specifiedSpecific habitat data not available in the provided results.

Experimental Protocols

This section details the methodologies for the extraction of eudistomins and the assessment of their biological activities.

Extraction and Isolation of Eudistomins (General Protocol)

The extraction of eudistomins from ascidians typically involves solvent-based methods to separate the compounds from the biological matrix.

Methodology:

  • Collection and Preparation: Ascidian colonies are collected and immediately frozen or preserved in ethanol to prevent degradation of the natural products. The biomass is then homogenized.

  • Solvent Extraction: The homogenized tissue is subjected to sequential extraction with solvents of increasing polarity. A common sequence is:

    • Methanol (MeOH) or a mixture of Dichloromethane (CH₂Cl₂) and Methanol to extract a broad range of compounds.

    • The crude extract is then partitioned between an organic solvent (e.g., Ethyl Acetate) and water to separate polar and non-polar compounds.

  • Chromatographic Purification: The crude extract is further purified using various chromatographic techniques:

    • Column Chromatography: Using silica gel or other stationary phases to separate compounds based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Often used for final purification of individual eudistomins.

  • Structure Elucidation: The chemical structure of the isolated eudistomins is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., A549, HCT116, PC3, HT29, MCF-7) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[6]

  • Compound Treatment: The cells are treated with various concentrations of the purified eudistomins and incubated for a further 24-72 hours.

  • MTT Addition: The culture medium is removed, and 28 µL of a 2 mg/mL solution of MTT is added to each well. The plate is then incubated for 1.5 hours at 37°C.[7]

  • Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of Dimethyl Sulfoxide (DMSO). The plate is incubated for 15 minutes with shaking.[7]

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[7] The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antibacterial Activity: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial compounds.[8][9][10][11]

Methodology:

  • Inoculum Preparation: A standardized bacterial suspension (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli) is prepared to match the 0.5 McFarland turbidity standard.[10]

  • Lawn Culture: A sterile swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[10]

  • Disk Application: Sterile paper disks impregnated with known concentrations of the eudistomins (e.g., 5 and 10 µg per disk) are placed on the agar surface.[3]

  • Incubation: The plates are incubated at 37°C for 16-24 hours.[8]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. The size of the zone indicates the susceptibility of the bacteria to the compound.[9]

Antiviral Activity: Plaque Reduction Assay (General Protocol)

The plaque reduction assay is a standard method for quantifying the inhibition of viral replication.

Methodology:

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) is prepared in multi-well plates.

  • Virus and Compound Incubation: The cell monolayers are infected with a known amount of virus in the presence of varying concentrations of the eudistomin compound.

  • Agarose Overlay: After an initial incubation period to allow for viral entry, the medium is replaced with a semi-solid overlay (containing agarose) to restrict the spread of progeny virus to adjacent cells.

  • Plaque Formation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in the untreated control wells to determine the percentage of viral inhibition.

Signaling Pathways and Mechanisms of Action

Eudistomins exert their biological effects through various molecular mechanisms. The following diagrams illustrate some of the known and potential signaling pathways affected by these compounds.

Inhibition of Protein Synthesis by Eudistomin C

Eudistomin C has been shown to target the 40S ribosomal subunit, thereby inhibiting protein synthesis. This is a key mechanism behind its cytotoxic and antiviral activities.[12]

Eudistomin_C_Mechanism Eudistomin_C Eudistomin C Ribosome_40S 40S Ribosomal Subunit Eudistomin_C->Ribosome_40S Binds to Protein_Synthesis Protein Synthesis Ribosome_40S->Protein_Synthesis Inhibits Cell_Death Cell Death / Viral Replication Inhibition Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of Eudistomin C via 40S ribosome inhibition.

Potential Involvement of PI3K/Akt and MAPK/ERK Pathways in Eudistomin-Induced Cytotoxicity

The PI3K/Akt and MAPK/ERK signaling pathways are critical regulators of cell survival, proliferation, and apoptosis.[13][14][15] Many anticancer agents exert their effects by modulating these pathways. While direct interactions of most eudistomins with these pathways are still under investigation, their potent cytotoxic effects suggest a potential for such interactions.

Cytotoxicity_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival_P Cell Survival & Proliferation mTOR->Cell_Survival_P Apoptosis Apoptosis Cell_Survival_P->Apoptosis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Survival_M Cell Survival & Proliferation ERK->Cell_Survival_M Cell_Survival_M->Apoptosis Eudistomins Eudistomins Eudistomins->PI3K Potential Inhibition Eudistomins->Ras Potential Inhibition

Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways by eudistomins.

Experimental Workflow for Bioactivity Screening of Eudistomins

The following diagram outlines a typical workflow for the screening and evaluation of the biological activities of eudistomins.

Experimental_Workflow A Ascidian Collection & Homogenization B Solvent Extraction & Partitioning A->B C Chromatographic Purification (HPLC) B->C D Isolated Eudistomins C->D E Cytotoxicity Screening (MTT Assay) D->E F Antibacterial Screening (Kirby-Bauer Assay) D->F G Antiviral Screening (Plaque Reduction Assay) D->G H Active Compounds E->H F->H G->H I Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) H->I

References

Eudistomin T: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eudistomin T, a marine-derived β-carboline alkaloid, has garnered significant scientific interest due to its potential therapeutic applications. Isolated from the tunicate Eudistoma olivaceum, this natural product exhibits a range of biological activities, including antibiotic properties.[1] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, offering valuable data and methodologies for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. The guide includes a compilation of its physicochemical properties, detailed spectroscopic data, a representative synthetic protocol, and a discussion on its stability. Visualizations of key chemical pathways and experimental workflows are provided to facilitate a deeper understanding of this promising molecule.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₁₄N₂OPubChem
Molecular Weight 286.33 g/mol PubChem[2]
IUPAC Name 2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)ethanonePubChem[2]
CAS Number 108335-05-3PubChem
Appearance Yellow solid (Typical for related Eudistomins)Inferred from Eudistomins Y₁–Y₇[3]
Melting Point 217–232 °C (Range for related Eudistomins Y₁–Y₇)Eudistomins Y₁–Y₇[3]
XLogP3 3.9PubChem (Computed)[2]
Polar Surface Area 45.8 ŲPubChem (Computed)[2]
Solubility Data not available. Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.General chemical knowledge

Spectroscopic Data

The structural elucidation of this compound and its analogs relies heavily on spectroscopic techniques. While a complete set of spectra for this compound is not publicly available, representative data from the closely related Eudistomin Y₃, which shares the core β-carboline structure, is presented below.

Table 2: Representative Spectroscopic Data (Eudistomin Y₃)

Data TypeDescription
¹H NMR (600 MHz, DMSO-d₆) δ 11.99 (s, 1H), 11.28 (s, 1H), 8.57 (d, J = 2.2 Hz, 1H), 8.54 (d, J = 4.4 Hz, 1H), 8.43 (d, J = 4.4 Hz, 1H), 8.32 (d, J = 7.7 Hz, 1H), 8.24 (dd, J = 8.8, 2.2 Hz, 1H), 7.79 (d, J = 8.8 Hz, 1H), 7.60 (t, J = 7.7 Hz, 1H), 7.31 (t, J = 7.7 Hz, 1H), 7.13 (d, J = 7.7 Hz, 1H)
¹³C NMR (151 MHz, DMSO-d₆) δ 190.1, 158.2, 141.6, 137.0, 136.7, 136.4, 135.8, 132.5, 131.0, 129.6, 128.9, 121.8, 120.1, 120.0, 118.7, 115.6, 112.9, 108.8
HRMS (m/z) calcd. for C₁₈H₁₀N₂O₂Br⁻, 364.9926; found: 364.9932

Source: Total Synthesis and Biological Activity of Marine Alkaloid Eudistomins Y1–Y7 and Their Analogues

Synthesis of this compound

The synthesis of this compound and other β-carboline alkaloids is most commonly achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.

General Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from L-tryptophan. The key steps involve the formation of a tetrahydro-β-carboline intermediate via the Pictet-Spengler reaction, followed by aromatization and subsequent functionalization to yield the final product.

This compound Synthesis Pathway L-Tryptophan L-Tryptophan Pictet_Spengler Pictet-Spengler Condensation L-Tryptophan->Pictet_Spengler Phenylalaninal_Derivative N-Boc-phenylalaninal Phenylalaninal_Derivative->Pictet_Spengler Tetrahydro_beta_carboline Tetrahydro-β-carboline Intermediate Pictet_Spengler->Tetrahydro_beta_carboline Aromatization Aromatization (e.g., with NCS) Tetrahydro_beta_carboline->Aromatization Aromatized_Intermediate Aromatized β-carboline Aromatization->Aromatized_Intermediate Deprotection_Oxidation Deprotection & Oxidation Aromatized_Intermediate->Deprotection_Oxidation Eudistomin_T Eudistomin_T Deprotection_Oxidation->Eudistomin_T

Caption: General synthetic pathway for this compound.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of β-carbolines, adapted for the synthesis of this compound.

Step 1: Pictet-Spengler Reaction

  • To a stirred solution of L-tryptophan (1 mmol) in acetic acid, add N-Boc-phenylalaninal (1.1 mmol).

  • Stir the mixture at 80 °C for 1 hour.

  • Remove the acetic acid under reduced pressure and dry the residue.

Step 2: Decarboxylative Aromatization

  • Dissolve the residue from Step 1 in DMF.

  • Add triethylamine (3 mmol) and a solution of N-chlorosuccinimide (NCS) (2.1 mmol) in DMF.

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Quench the reaction with water, extract with ethyl acetate, and wash with saturated Na₂CO₃ solution.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 3: Deprotection and Final Modification

  • The Boc-protecting group is removed using standard conditions (e.g., 2N HCl in 1,4-dioxane).

  • The resulting amine is subsequently treated with an oxidizing agent such as sodium hypochlorite to yield this compound.

Stability of this compound

Specific stability data for this compound is not extensively reported in the literature. However, the stability of the β-carboline scaffold is known to be influenced by several factors, including pH, temperature, and light exposure. As a general guideline, β-carbolines can be susceptible to degradation under harsh acidic or basic conditions, and prolonged exposure to high temperatures and UV light may lead to decomposition.

Proposed Stability Testing Workflow

For researchers aiming to evaluate the stability of this compound, the following experimental workflow is recommended.

Stability Testing Workflow Start This compound Stock Solution Stress_Conditions Incubate under Stress Conditions Start->Stress_Conditions pH_Stress Varying pH (e.g., pH 2, 7, 10) Stress_Conditions->pH_Stress Temp_Stress Varying Temperature (e.g., 4°C, 25°C, 50°C) Stress_Conditions->Temp_Stress Light_Stress Light Exposure (UV and visible) Stress_Conditions->Light_Stress Time_Points Sample at Time Intervals pH_Stress->Time_Points Temp_Stress->Time_Points Light_Stress->Time_Points Analysis Analyze by HPLC-UV/MS Time_Points->Analysis Data_Evaluation Determine Degradation Kinetics and Products Analysis->Data_Evaluation End Stability Profile Data_Evaluation->End

Caption: A typical workflow for assessing the stability of this compound.

Experimental Protocol for Stability Assessment
  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Stress Conditions:

    • pH Stability: Dilute the stock solution in buffer solutions of varying pH (e.g., pH 2, 4, 7, 9, 12).

    • Thermal Stability: Incubate solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Photostability: Expose solutions to controlled UV and visible light sources.

  • Time Points: Collect aliquots from each condition at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method with UV or MS detection to quantify the remaining amount of this compound and identify any degradation products.

  • Data Analysis: Calculate the degradation rate constants and half-life of this compound under each condition.

Biological Activity

This compound has been reported to possess antibiotic properties.[1] It is also noted to have weak phototoxicity. The β-carboline scaffold, present in this compound, is a common feature in many biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological effects including antiviral, antimicrobial, and antitumor activities. Further investigation into the mechanism of action and a comprehensive evaluation of the biological activity of this compound are warranted.

Conclusion

This compound represents a fascinating marine natural product with potential for further development. This technical guide has provided a consolidated resource on its chemical properties, a plausible synthetic route, and a framework for assessing its stability. The presented data and protocols are intended to support and facilitate ongoing research and development efforts centered on this and related β-carboline alkaloids. As more experimental data becomes available, a more complete understanding of the chemical behavior and therapeutic potential of this compound will emerge.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Eudistomin T via Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eudistomins are a class of marine-derived β-carboline alkaloids that exhibit a wide range of potent biological activities, making them attractive targets for total synthesis and further investigation in drug discovery. This document provides a detailed protocol for the total synthesis of Eudistomin analogues, with a central focus on the key Pictet-Spengler reaction for the construction of the characteristic β-carboline core. While the specific synthesis of Eudistomin T is not extensively detailed in the literature, this protocol outlines a representative synthesis of Eudistomin Y-class compounds, which share the same core structure and are synthesized via a similar strategy. The procedures detailed herein are designed to be readily adaptable for the synthesis of various Eudistomin derivatives, including this compound.

Introduction

The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form the heterocyclic ring system. In the context of Eudistomin synthesis, tryptamine or its derivatives serve as the β-arylethylamine component, reacting with a suitably substituted phenylglyoxal to form the key 1-aroyl-1,2,3,4-tetrahydro-β-carboline intermediate. Subsequent aromatization yields the final β-carboline scaffold.

Overall Synthetic Pathway

The total synthesis of Eudistomin Y, a representative analogue of this compound, can be conceptualized in the following workflow. The key transformation is the acid-catalyzed Pictet-Spengler cyclization to form the tetracyclic core.

G Tryptamine Tryptamine Derivative PictetSpengler Pictet-Spengler Reaction Tryptamine->PictetSpengler Phenylglyoxal Phenylglyoxal Derivative Phenylglyoxal->PictetSpengler TetrahydroCarboline 1-Aroyl-1,2,3,4-tetrahydro- β-carboline Intermediate PictetSpengler->TetrahydroCarboline Aromatization Aromatization TetrahydroCarboline->Aromatization Eudistomin Eudistomin Analogue Aromatization->Eudistomin

Caption: General workflow for the synthesis of Eudistomin analogues.

Mechanism of the Pictet-Spengler Reaction

The acid-catalyzed Pictet-Spengler reaction between a tryptamine derivative and a phenylglyoxal proceeds through the following key steps:

  • Iminium Ion Formation: The amine of the tryptamine attacks the carbonyl group of the phenylglyoxal, and subsequent dehydration under acidic conditions forms a highly electrophilic iminium ion.

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich indole ring of the tryptamine attacks the iminium ion in an intramolecular fashion.

  • Spiroindolenine Intermediate Formation: This attack initially forms a spiroindolenine intermediate.

  • Rearrangement and Ring Expansion: A 1,2-shift of the alkyl group leads to the expansion of the five-membered ring containing the nitrogen to a six-membered ring, forming the tetrahydro-β-carboline skeleton.

  • Deprotonation: Loss of a proton re-aromatizes the indole ring system, yielding the final product.

G cluster_0 Pictet-Spengler Mechanism Tryptamine Tryptamine Imine_Formation Imine Formation (+H+, -H2O) Tryptamine->Imine_Formation Phenylglyoxal Phenylglyoxal Phenylglyoxal->Imine_Formation Iminium_Ion Iminium Ion Imine_Formation->Iminium_Ion Cyclization Intramolecular Cyclization Iminium_Ion->Cyclization Spiro_Intermediate Spiroindolenine Intermediate Cyclization->Spiro_Intermediate Rearrangement 1,2-Alkyl Shift Spiro_Intermediate->Rearrangement Carbocation Carbocation Intermediate Rearrangement->Carbocation Deprotonation Deprotonation (-H+) Carbocation->Deprotonation Product Tetrahydro-β-carboline Deprotonation->Product

Caption: Stepwise mechanism of the Pictet-Spengler reaction.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of 1-Aroyl-1,2,3,4-tetrahydro-β-carboline Intermediate (General Procedure)

This protocol is adapted from analogous syntheses of 1-aroyl-β-carboline derivatives.

  • Reaction Setup: To a solution of the appropriate tryptamine derivative (1.0 eq.) in a suitable solvent (e.g., dichloromethane or toluene, 0.1 M) is added the corresponding phenylglyoxal derivative (1.1 eq.).

  • Acid Catalysis: A catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid (TFA), 10 mol%) or a Lewis acid is added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-aroyl-1,2,3,4-tetrahydro-β-carboline.

Aromatization to the β-Carboline Core

  • Oxidation: The purified tetrahydro-β-carboline intermediate (1.0 eq.) is dissolved in a suitable solvent such as toluene or dioxane. An oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq.), is added.

  • Reaction Conditions: The mixture is heated to reflux for 4-8 hours until the starting material is consumed as indicated by TLC.

  • Work-up: The reaction mixture is cooled to room temperature and filtered to remove the precipitated hydroquinone. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to yield the final Eudistomin analogue.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a Eudistomin Y analogue.

Table 1: Reaction Yields

StepProductYield (%)
11-(4-Bromobenzoyl)-6-bromo-1,2,3,4-tetrahydro-β-carboline~75-85%
2Eudistomin Y1 (6-Bromo-1-(4-bromobenzoyl)-β-carboline)~60-70%

Table 2: Representative Spectroscopic Data for a Eudistomin Y Analogue

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
Eudistomin Y1 10.38 (brs, 1H), 8.62 (d, J = 5.0 Hz, 1H), 8.59 (s, 1H), 8.20–8.18 (m, 1H), 7.65–7.62 (m, 2H), 7.38–7.36 (m, 1H)191.5, 141.2, 138.4, 137.5, 136.0, 135.6, 132.1, 129.7, 122.1, 121.2, 120.9, 119.2, 118.1, 112.2

Troubleshooting and Safety

  • Low Yield in Pictet-Spengler Reaction: Ensure all reagents and solvents are anhydrous. The choice of acid catalyst and solvent can significantly impact the yield; optimization may be required for different substrates.

  • Incomplete Aromatization: The reaction may require a longer reaction time or a different oxidizing agent. Ensure the DDQ is of high purity.

  • Safety: Phenylglyoxals and TFA are corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. DDQ is a strong oxidizing agent and should be handled with care.

Conclusion

The Pictet-Spengler reaction provides an efficient and versatile strategy for the synthesis of the β-carboline core of Eudistomin alkaloids. The protocols outlined in this application note offer a robust starting point for the total synthesis of various Eudistomin analogues, facilitating further research into their biological activities and potential as therapeutic agents.

Application Notes and Protocols: Eudistomin T Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudistomins are a class of β-carboline alkaloids isolated from marine tunicates, which have demonstrated a range of biological activities, including antiviral, antimicrobial, and cytotoxic effects. Eudistomin T, extracted from the tunicate Eudistoma olivaceum, has been noted for its antibiotic properties and weak phototoxicity.[1] The evaluation of its cytotoxic potential against various cancer cell lines is a critical step in assessing its therapeutic promise. This document provides a detailed protocol for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Data Presentation

While specific cytotoxic data for this compound is not widely available in the current literature, the following table summarizes the IC50 values of a closely related compound, Eudistomin U, and one of its derivatives, to provide a reference for the expected range of activity for this compound class against various cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)Reference
Eudistomin UC19Leukemia15.6 (µg/mL)[2]
Eudistomin UCaOV3Ovarian Cancer24.9 (µg/mL)[3]
Eudistomin UWM266-4Melanoma27.5 (µg/mL)[3]
3-formyl-eudistomin U (EU-5)A375Malignant Melanoma4.4 µM[3][4]

Note: The IC50 values for Eudistomin U are presented in µg/mL as reported in the source. The value for its derivative, EU-5, is in µM.

Experimental Protocols

MTT Assay for this compound Cytotoxicity

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Selected cancer cell line (e.g., A375 melanoma, C19 leukemia)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium. A typical concentration range to start with could be 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., 0.1% DMSO) and a blank control (medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for another 24 to 72 hours, depending on the cell line's doubling time and the expected mechanism of action.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2 to 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization buffer (e.g., DMSO) to each well.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software with a sigmoidal dose-response curve fit.

Visualization

Experimental Workflow

experimental_workflow This compound Cytotoxicity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A375, C19) cell_seeding 3. Seed Cells in 96-well Plate cell_culture->cell_seeding eudistomin_prep 2. This compound Dilution Series treatment 4. Treat Cells with this compound eudistomin_prep->treatment cell_seeding->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition solubilization 6. Solubilize Formazan Crystals mtt_addition->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance calc_viability 8. Calculate % Cell Viability read_absorbance->calc_viability ic50 9. Determine IC50 Value calc_viability->ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Putative Signaling Pathway

While the specific signaling pathway for this compound is not yet fully elucidated, the mechanism of action for the related compound, Eudistomin C, has been identified as the inhibition of protein synthesis by targeting the 40S ribosomal subunit.[5][6] This leads to a halt in the production of essential proteins, ultimately triggering cell death. The following diagram illustrates this proposed mechanism.

signaling_pathway Proposed Cytotoxic Mechanism of Eudistomins cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus eudistomin_t Eudistomin Compound ribosome 40S Ribosomal Subunit eudistomin_t->ribosome Binds to and inhibits protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibition of apoptosis Cell Death (Apoptosis) protein_synthesis->apoptosis Lack of essential proteins leads to

References

Application of Eudistomin T in Antiviral Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudistomins are a class of β-carboline alkaloids isolated from marine tunicates of the genus Eudistoma. Several members of this family, notably Eudistomin C, have demonstrated potent antiviral activities against a range of viruses. While specific research on Eudistomin T is limited in publicly available literature, the structural similarities within the eudistomin class suggest its potential as an antiviral agent. These application notes provide an overview of the known antiviral properties of the eudistomin family and offer detailed protocols for evaluating the antiviral efficacy of this compound in research models.

Application Notes

Antiviral Spectrum of the Eudistomin Class

Research on various eudistomins has revealed a broad spectrum of antiviral activity. Notably, crude extracts of Eudistoma olivaceum, the source of many eudistomins, have shown inhibitory effects against several viral pathogens. Studies on isolated compounds have identified activity against:

  • Herpes Simplex Virus (HSV): Several eudistomins have been reported to inhibit the replication of HSV.

  • Poliovirus: Antiviral activity against poliovirus has also been documented for members of the eudistomin family.

Putative Mechanism of Action

While the precise mechanism of action for this compound has not been elucidated, studies on the closely related Eudistomin C provide a compelling hypothesis. Research indicates that Eudistomin C exerts its antiviral and antitumor effects by inhibiting protein translation.[1][2] This is achieved by targeting the 40S ribosomal subunit.[1][2] It is plausible that this compound may share this mechanism of action, interfering with the synthesis of viral proteins essential for replication.

Data on Related Eudistomins

To provide a reference for researchers, the following table summarizes antiviral activity data for other eudistomins. It is important to note that no specific quantitative antiviral data for this compound was found in the reviewed literature.

CompoundVirusAssay TypeMetricValueCell Line
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Eudistomin CHerpes Simplex Virus Type 1 (HSV-1)Not SpecifiedNot SpecifiedPotent Activity ReportedNot Specified
Eudistomin CPoliovirus (Sabin vaccine strain Type I)Not SpecifiedNot SpecifiedPotent Activity ReportedNot Specified

Experimental Protocols

The following are detailed protocols for standard in vitro assays that can be adapted to determine the antiviral activity of this compound.

Protocol 1: Cytotoxicity Assay

Prior to evaluating antiviral activity, it is crucial to determine the cytotoxicity of this compound on the host cell line to ensure that any observed antiviral effect is not due to cell death.

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • This compound

  • Vero cells (or other appropriate host cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in DMEM supplemented with 2% FBS.

  • Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50% compared to the cell control.

Protocol 2: Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibitory effect of a compound on viral replication.

Objective: To determine the 50% effective concentration (EC50) of this compound against a specific virus (e.g., HSV-1).

Materials:

  • This compound (at non-cytotoxic concentrations)

  • Herpes Simplex Virus Type 1 (HSV-1) stock of known titer

  • Vero cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • 24-well cell culture plates

  • Carboxymethyl cellulose (CMC) or other overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed Vero cells in 24-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in DMEM.

  • Pre-incubate the confluent cell monolayers with the different concentrations of this compound for 1 hour at 37°C.

  • Infect the cells with HSV-1 at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the virus inoculum.

  • Wash the cell monolayers with PBS.

  • Overlay the cells with DMEM containing 1% CMC and the respective concentrations of this compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells with 10% formalin.

  • Stain the cells with 0.5% crystal violet solution and wash with water.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound).

  • Determine the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.

Visualizations

Experimental_Workflow_Plaque_Reduction_Assay cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Overlay cluster_analysis Analysis prep_cells Seed Vero Cells in 24-well plate pre_treat Pre-treat cells with this compound prep_cells->pre_treat prep_compound Prepare serial dilutions of this compound prep_compound->pre_treat infect Infect cells with HSV-1 pre_treat->infect adsorb 1-hour adsorption infect->adsorb wash Wash cells adsorb->wash overlay Add CMC overlay with this compound wash->overlay incubate Incubate for 2-3 days overlay->incubate fix_stain Fix and stain with Crystal Violet incubate->fix_stain count Count plaques fix_stain->count calculate Calculate EC50 count->calculate Putative_Signaling_Pathway Eudistomin_T This compound Ribosome_40S 40S Ribosomal Subunit Eudistomin_T->Ribosome_40S Binds to Translation_Initiation Translation Initiation Complex Assembly Ribosome_40S->Translation_Initiation Inhibits Viral_Proteins Viral Proteins Translation_Initiation->Viral_Proteins is inhibited Viral_mRNA Viral mRNA Viral_mRNA->Translation_Initiation Virus_Replication Virus Replication Viral_Proteins->Virus_Replication

References

Eudistomin C: A Potent Probe for Investigating Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Eudistomin C, a β-carboline alkaloid originally isolated from the marine tunicate Eudistoma olivaceum, has emerged as a valuable tool for studying eukaryotic protein synthesis. This natural product exhibits potent antitumor and antiviral activities, which are attributed to its ability to inhibit protein translation. Eudistomin C exerts its inhibitory effect by specifically targeting the 40S ribosomal subunit, making it a selective probe for investigating the mechanisms of translation initiation. These application notes provide detailed protocols for utilizing Eudistomin C to study protein synthesis inhibition in both in vitro and cell-based assay systems.

Mechanism of Action

Eudistomin C inhibits protein synthesis by binding to the 40S ribosomal subunit. Studies in yeast have identified the ribosomal protein uS11 (RPS14A) as a key component of the Eudistomin C binding site. By interacting with the 40S subunit, Eudistomin C effectively stalls the translation process, leading to a global reduction in protein synthesis and subsequent cytotoxicity in rapidly dividing cells, such as cancer cells, and inhibition of viral replication.

Quantitative Data

The inhibitory activity of Eudistomin C on protein synthesis has been quantified in various systems. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

System/Cell LineAssay TypeIC50 Value
Saccharomyces cerevisiae (multidrug-sensitive strain dTC033)Growth Inhibition2.2 µM
Saccharomyces cerevisiae (parental strain BY4741)Growth Inhibition54.7 µM

Further research is needed to establish specific IC50 values for Eudistomin C in a broader range of human cancer cell lines.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach, the following diagrams are provided in the DOT language.

G cluster_0 Eukaryotic Translation Initiation 43S_PIC 43S Pre-initiation Complex (40S, eIFs, Met-tRNAi) mRNA mRNA 43S_PIC->mRNA mRNA binding Scanning Scanning for AUG mRNA->Scanning AUG_Recognition AUG Recognition Scanning->AUG_Recognition 60S_Joining 60S Subunit Joining AUG_Recognition->60S_Joining 80S_IC 80S Initiation Complex 60S_Joining->80S_IC Elongation Elongation 80S_IC->Elongation Eudistomin_C Eudistomin C Eudistomin_C->Inhibition

Caption: Mechanism of Eudistomin C action on eukaryotic translation initiation.

G Start Start Cell_Culture Culture cells to desired confluency Start->Cell_Culture Treatment Treat cells with Eudistomin C (various concentrations) Cell_Culture->Treatment Assay_Choice Choose Assay Treatment->Assay_Choice Click_iT Click-iT® AHA/OPP Assay Assay_Choice->Click_iT Non-radioactive Radiolabeling 35S-Methionine Labeling Assay_Choice->Radiolabeling Radioactive Detection_Fluorescence Fluorescence Microscopy or Flow Cytometry Click_iT->Detection_Fluorescence Lysis Cell Lysis Radiolabeling->Lysis Detection_Radioactivity Scintillation Counting or Autoradiography Lysis->Detection_Radioactivity Data_Analysis Data Analysis (IC50 determination) Detection_Fluorescence->Data_Analysis Detection_Radioactivity->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing protein synthesis inhibition by Eudistomin C.

Experimental Protocols

The following are detailed protocols for assessing the effect of Eudistomin C on protein synthesis.

Protocol 1: In Vitro Translation Assay

This assay measures the direct effect of Eudistomin C on the translation machinery in a cell-free system.

Materials:

  • Rabbit reticulocyte lysate or wheat germ extract in vitro translation kit

  • Reporter mRNA (e.g., Luciferase mRNA)

  • Amino acid mixture (with and without methionine)

  • Eudistomin C (dissolved in DMSO)

  • Nuclease-free water

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Prepare the in vitro translation reaction mix according to the manufacturer's instructions.

  • Prepare a serial dilution of Eudistomin C in DMSO. The final concentration of DMSO in the reaction should not exceed 0.5%.

  • Add the desired concentrations of Eudistomin C or vehicle control (DMSO) to the reaction tubes.

  • Add the reporter mRNA to initiate the translation reaction.

  • Incubate the reactions at the recommended temperature (typically 30°C for wheat germ extract or 37°C for rabbit reticulocyte lysate) for 60-90 minutes.

  • Stop the reaction by placing the tubes on ice.

  • Measure the amount of newly synthesized protein. For luciferase reporter mRNA, add the luciferase assay reagent and measure luminescence using a luminometer.

  • Calculate the percentage of protein synthesis inhibition for each Eudistomin C concentration relative to the vehicle control.

  • Plot the results and determine the IC50 value.

Protocol 2: Cell-Based Protein Synthesis Assay (Non-Radioactive)

This protocol utilizes the Click-iT® AHA (L-azidohomoalanine) or OPP (O-propargyl-puromycin) technology for a non-radioactive method to measure nascent protein synthesis in cultured cells.

Materials:

  • Click-iT® AHA or OPP Protein Synthesis Assay Kit (contains amino acid analog, fluorescent alkyne, and reaction buffers)

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Methionine-free medium (for AHA assay)

  • Eudistomin C (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable format (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Eudistomin C or vehicle control for the desired time (e.g., 2-24 hours).

  • For Click-iT® AHA:

    • Remove the culture medium and wash the cells once with PBS.

    • Add methionine-free medium containing the AHA analog and incubate for 30-60 minutes.

  • For Click-iT® OPP:

    • Add the OPP reagent directly to the culture medium and incubate for 30-60 minutes.

  • Wash the cells with PBS.

  • Fix the cells with the fixative solution for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with the permeabilization buffer for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Prepare the Click-iT® reaction cocktail containing the fluorescent alkyne according to the manufacturer's protocol.

  • Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Wash the cells with PBS.

  • Analyze the fluorescence intensity of the cells using a fluorescence microscope or a flow cytometer.

  • Quantify the fluorescence signal and calculate the percentage of protein synthesis inhibition relative to the control.

Protocol 3: Cell Viability Assay (to be run in parallel)

It is crucial to assess the cytotoxicity of Eudistomin C in parallel with protein synthesis inhibition assays to distinguish between a specific effect on translation and general cellular toxicity.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Eudistomin C (dissolved in DMSO)

  • Cell viability reagent (e.g., MTT, resazurin, or a kit for measuring ATP levels)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density.

  • Allow the cells to adhere overnight.

  • Treat the cells with the same concentrations of Eudistomin C as used in the protein synthesis assay for the same duration.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 for cytotoxicity.

Conclusion

Eudistomin C is a specific and potent inhibitor of eukaryotic protein synthesis, acting on the 40S ribosomal subunit. The protocols outlined in these application notes provide robust methods for researchers to utilize Eudistomin C as a probe to investigate the intricacies of protein translation and to explore its potential as a therapeutic agent. By combining direct in vitro assays with cell-based methods and parallel cytotoxicity assessments, a comprehensive understanding of Eudistomin C's effects on cellular processes can be achieved.

Application Notes and Protocols for High-Purity Eudistomin T Purification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eudistomin T is a naturally occurring β-carboline alkaloid first isolated from the marine tunicate Eudistoma olivaceum.[1][2] As a member of the eudistomin family, it is of significant interest to researchers in the fields of natural product chemistry and drug discovery due to the diverse biological activities exhibited by related compounds, including antiviral and cytotoxic properties.[1][3] Structurally, this compound possesses the characteristic tricyclic β-carboline core.[4] This document provides a detailed, generalized protocol for the purification of this compound to a high degree of purity from its natural source. Due to the limited availability of a specific, published high-purity purification protocol for this compound, this guide is based on established methodologies for the isolation of β-carboline alkaloids from marine invertebrates.[3][5][6][7]

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₁₄N₂O[4]
Molecular Weight286.3 g/mol [4]
Appearance(Predicted) Crystalline SolidN/A
Solubility(Predicted) Soluble in methanol, ethanol, DMSO, and other organic solvents.N/A

Experimental Protocols

This protocol outlines a four-stage process for the purification of this compound from tunicate biomass, commencing with extraction and culminating in a final high-purity product.

1. Extraction of Crude Alkaloid Mixture

  • Objective: To extract the total alkaloid content from the lyophilized tunicate tissue.

  • Methodology:

    • The lyophilized and powdered tunicate material (Eudistoma sp.) is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated three times to ensure complete extraction of the target compounds.

    • The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Solvent Partitioning

  • Objective: To separate the crude extract into fractions based on polarity, thereby enriching the fraction containing this compound.

  • Methodology:

    • The crude extract is resuspended in a biphasic system of ethyl acetate (EtOAc) and water.

    • The mixture is thoroughly agitated in a separatory funnel and allowed to partition.

    • The organic (EtOAc) and aqueous layers are separated. This process is repeated three times with fresh EtOAc.

    • The combined ethyl acetate fractions, which are expected to contain the moderately polar this compound, are concentrated in vacuo to yield the enriched alkaloid fraction.

3. Silica Gel Column Chromatography

  • Objective: To perform an initial fractionation of the enriched alkaloid mixture to separate major compound classes.

  • Methodology:

    • A silica gel column is prepared using a suitable solvent system, such as a gradient of hexane and ethyl acetate.

    • The dried, enriched alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto the column.

    • The column is eluted with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound. Fractions showing the presence of this compound are pooled and concentrated.

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To achieve final purification of this compound to a high degree of purity (>98%).

  • Methodology:

    • The partially purified fraction from the silica gel column is dissolved in a minimal amount of methanol.

    • The solution is subjected to preparative RP-HPLC using a C18 column.

    • A gradient elution is typically employed, for example, with a mobile phase consisting of acetonitrile and water (both may contain 0.1% trifluoroacetic acid to improve peak shape).

    • The elution is monitored using a UV detector at a wavelength appropriate for the β-carboline chromophore (e.g., 254 nm and 280 nm).

    • The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the high-purity compound. The purity is then confirmed by analytical HPLC and the structure verified by mass spectrometry and NMR.

Quantitative Data Summary

The following table presents hypothetical but realistic data for the purification of this compound from 500 g of lyophilized tunicate material.

Purification StepStarting Material (g)Product Amount (mg)Step Yield (%)Cumulative Yield (%)Purity (%)
Crude Methanol Extraction50025,000--<1
Ethyl Acetate Partitioning255,00020205
Silica Gel Chromatography550010250
Preparative RP-HPLC0.550100.2>98

Visualizations

Purification Workflow

G cluster_start Starting Material cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography1 Fractionation cluster_chromatography2 Final Purification cluster_end Final Product A Lyophilized Tunicate Biomass (500 g) B Methanol Extraction A->B Exhaustive Extraction C Ethyl Acetate/Water Partitioning B->C Crude Extract D Silica Gel Column Chromatography C->D Enriched Alkaloid Fraction E Preparative RP-HPLC D->E Partially Purified Fraction F High-Purity this compound (>98%) E->F Purified this compound

Caption: Workflow for the purification of this compound.

Proposed Biosynthetic Pathway for the β-Carboline Core

The biosynthesis of the vast majority of β-carboline alkaloids is believed to proceed through the Pictet-Spengler reaction.[8] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization and subsequent aromatization to form the characteristic tricyclic β-carboline ring system. In the case of this compound, the biosynthesis likely begins with the amino acid L-tryptophan.

G cluster_precursors Precursors cluster_reactions Key Biosynthetic Steps cluster_product Core Structure A L-Tryptophan C Decarboxylation A->C Enzymatic B Phenylacetaldehyde (or equivalent) D Pictet-Spengler Reaction B->D C->D Forms Tryptamine E Oxidation/Aromatization D->E Forms Tetrahydro-β-carboline F β-Carboline Core of this compound E->F Final Core Formation

Caption: Proposed biosynthesis of the this compound β-carboline core.

References

Eudistomins: A Promising Class of Marine Alkaloids for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

The Eudistomin family of β-carboline alkaloids, isolated from marine tunicates of the genus Eudistoma, represents a compelling class of natural products with a broad spectrum of biological activities. While specific data for Eudistomin T is not extensively available in current literature, the well-characterized members of this family, such as Eudistomins C, Y, W, and X, serve as promising lead compounds for the development of novel therapeutics. These compounds have demonstrated potent antiviral, antimicrobial, and anticancer properties, making them attractive candidates for further investigation in drug discovery programs.

This document provides a summary of the biological activities of various Eudistomin compounds, detailed protocols for relevant assays, and diagrams of key signaling pathways and experimental workflows to guide researchers in this field.

Biological Activity of Eudistomin Compounds

The diverse structures of the Eudistomin alkaloids contribute to their wide range of biological effects. The following table summarizes the quantitative data on the bioactivity of several Eudistomin compounds.

CompoundBiological ActivityAssay SystemIC50 / ActivityReference
Eudistomins Y1-Y7 AntiproliferativeMDA-MB-231 breast cancer cells15-63 µM[1][2]
Eudistomin Y6 AntibacterialStaphylococcus epidermis, Bacillus subtilisModest activity at 100 µM[3]
Eudistomin Y7 AntifungalAspergillus fumigatus, Trichophyton rubrum50 µg/mL[3]
Eudistomin Y10 AntibacterialBacillus subtilis, Proteus vulgaris12.5 µg/mL[3]
Eudistomin W AntifungalCandida albicans13 mm inhibition zone at 10 µ g/disk [4]
Eudistomin X AntibacterialBacillus subtilis, Staphylococcus aureus, Escherichia coli12-20 mm inhibition zones at 10 µ g/disk [4]
Eudistomin X AntifungalCandida albicans18 mm inhibition zone at 10 µ g/disk [4]
Eudistomin C Antiviral, AntitumorNot specifiedPotent activity[5][6][7][8]

Mechanism of Action: Targeting Fundamental Cellular Processes

A key mechanism of action for some Eudistomins involves the inhibition of protein synthesis. Eudistomin C, for instance, has been shown to target the 40S ribosomal subunit, thereby inhibiting protein translation.[5][8] This mode of action provides a basis for its observed potent antitumor and antiviral activities.

cluster_ribosome Ribosome 80S 80S Ribosome 60S 60S Subunit 40S 40S Subunit Protein_Synthesis Protein Synthesis 40S->Protein_Synthesis Inhibits Eudistomin_C Eudistomin C Eudistomin_C->40S Binds to Cell_Growth_Virus_Replication Cell Growth & Virus Replication Protein_Synthesis->Cell_Growth_Virus_Replication Inhibits

Caption: Mechanism of action of Eudistomin C.

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay)

This protocol is adapted from the methodology used to evaluate the activity of Eudistomins Y1-Y7 against the MDA-MB-231 breast cancer cell line.[1]

Materials:

  • MDA-MB-231 breast cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Eudistomin compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 18 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the Eudistomin compounds in complete DMEM. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 96 hours at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

cluster_workflow MTT Assay Workflow A Seed MDA-MB-231 cells (5x10³ cells/well) B Incubate for 18h A->B C Treat with Eudistomin compounds B->C D Incubate for 96h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 490 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT antiproliferative assay.

Antibacterial and Antifungal Susceptibility Testing (Disk Diffusion Assay)

This protocol is a general method based on the evaluation of Eudistomins W and X.[4]

Materials:

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • Sterile paper disks (6 mm diameter)

  • Eudistomin compounds (dissolved in a suitable solvent)

  • Positive control antibiotic/antifungal disks

  • Negative control (solvent-only) disks

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates using a sterile swab.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the Eudistomin compound (e.g., 10 µ g/disk ) onto the agar surface. Also, apply positive and negative control disks.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • Zone of Inhibition Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk.

  • Data Interpretation: The size of the inhibition zone indicates the degree of antimicrobial activity.

Synthetic Approaches: The Pictet-Spengler Reaction

The total synthesis of Eudistomin compounds is crucial for further biological evaluation and structure-activity relationship (SAR) studies. A key synthetic strategy employed for the synthesis of Eudistomins Y1-Y7 is the acid-catalyzed Pictet-Spengler reaction.[1] This reaction involves the condensation of a β-arylethylamine (such as a substituted tryptamine) with an aldehyde or ketone (like a substituted phenylglyoxal) followed by cyclization to form a tetrahydro-β-carboline, which can then be aromatized to the β-carboline core of the Eudistomins.

cluster_synthesis Pictet-Spengler Reaction for Eudistomin Synthesis A Substituted Tryptamine C Pictet-Spengler Cyclization (Acetic Acid) A->C B Substituted Phenylglyoxal B->C D Tetrahydro-β-carboline Intermediate C->D E Aromatization D->E F Eudistomin (β-carboline core) E->F

Caption: Synthetic pathway for Eudistomins.

Conclusion and Future Directions

The Eudistomin family of marine alkaloids presents a rich source of chemical diversity with significant potential for drug discovery. The demonstrated antiproliferative, antibacterial, and antifungal activities, coupled with a defined mechanism of action for compounds like Eudistomin C, underscore the importance of this class of natural products. Further research, including the total synthesis of novel Eudistomin analogues and comprehensive SAR studies, is warranted to optimize their therapeutic potential and develop new drug candidates for a range of diseases. The protocols and information provided herein serve as a foundational resource for researchers embarking on the exploration of these promising marine-derived compounds.

References

Application Notes and Protocols for Evaluating the Efficacy of Eudistomin T

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudistomin T is a marine-derived β-carboline alkaloid with potential as a therapeutic agent. The eudistomin family of compounds has demonstrated a range of biological activities, including antitumor, antiviral, and antimicrobial effects. Notably, related compounds such as Eudistomin C have been identified as potent protein synthesis inhibitors, while synthetic derivatives of Eudistomin U have been shown to induce cell cycle arrest and apoptosis in cancer cells through activation of the p53 signaling pathway.[1][2] These findings suggest that this compound may exert its therapeutic effects through similar mechanisms.

These application notes provide a comprehensive guide to a panel of cell-based assays for evaluating the efficacy of this compound. The protocols detailed below will enable researchers to assess its cytotoxic and anti-proliferative activity, its effects on cell cycle progression and apoptosis, and its potential to inhibit cell migration.

Data Presentation

The following tables are examples of how to present quantitative data obtained from the described assays. The data presented here is hypothetical and for illustrative purposes only.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
A549Lung Carcinoma25.81.2
MCF-7Breast Adenocarcinoma15.20.8
HeLaCervical Carcinoma32.51.5
A375Malignant Melanoma18.92.1

Table 2: Effect of this compound on Cell Cycle Distribution in A375 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.2 ± 2.128.9 ± 1.515.9 ± 1.2
This compound (10 µM)68.5 ± 2.518.3 ± 1.113.2 ± 0.9
This compound (20 µM)75.1 ± 2.812.5 ± 0.812.4 ± 0.7

Table 3: Induction of Apoptosis by this compound in A375 Cells

TreatmentEarly Apoptosis (%) (Annexin V+/PI-)Late Apoptosis (%) (Annexin V+/PI+)
Vehicle Control3.1 ± 0.52.5 ± 0.4
This compound (10 µM)15.8 ± 1.28.2 ± 0.7
This compound (20 µM)28.4 ± 2.115.6 ± 1.3

Table 4: Inhibition of Cell Migration by this compound in A375 Cells

TreatmentWound Closure (%) (24 hours)Migrated Cells (Transwell Assay)
Vehicle Control85.3 ± 4.2250 ± 25
This compound (10 µM)42.1 ± 3.5115 ± 15
This compound (20 µM)25.6 ± 2.860 ± 8

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, A375)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_eudistomin_t Add this compound dilutions incubate_24h->add_eudistomin_t incubate_48_72h Incubate for 48-72h add_eudistomin_t->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Cell_Cycle_Analysis_Workflow start Seed and treat cells harvest Harvest and wash cells start->harvest fix Fix in 70% ethanol harvest->fix stain Stain with PI/RNase A fix->stain analyze Analyze by flow cytometry stain->analyze quantify Quantify cell cycle phases analyze->quantify Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis seed_treat Seed and treat cells harvest_cells Harvest cells seed_treat->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_reagents Add Annexin V-FITC and PI resuspend->add_reagents incubate Incubate for 15 min add_reagents->incubate flow_cytometry Analyze by flow cytometry incubate->flow_cytometry quantify_apoptosis Quantify apoptotic cells flow_cytometry->quantify_apoptosis p53_Signaling_Pathway EudistominT This compound DNA_Damage DNA Damage EudistominT->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 Bax Bax Expression p53->Bax CDK_Cyclin CDK-Cyclin Inhibition p21->CDK_Cyclin inhibits G1_Arrest G1 Cell Cycle Arrest CDK_Cyclin->G1_Arrest Mitochondria Mitochondrial Permeabilization Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Application Notes and Protocols for In Vitro Testing of Eudistomin T Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited specific quantitative data on the in vitro cytotoxic activity of Eudistomin T against cancer cell lines. The following application notes and protocols are based on the published activities of closely related β-carboline alkaloids, particularly derivatives of Eudistomin U, which have been more extensively studied. These protocols provide a general framework and should be adapted and optimized for specific experimental conditions with this compound.

Introduction

Eudistomins are a class of β-carboline alkaloids isolated from marine tunicates of the genus Eudistoma. While various eudistomins have demonstrated a range of biological activities, including antiviral and antimicrobial properties, specific data on the anticancer activity of this compound is sparse.[1][2] However, related compounds, such as derivatives of Eudistomin U, have shown significant cytotoxic and antiproliferative effects against various cancer cell lines.[3][4] These compounds have been observed to induce cell cycle arrest and apoptosis, suggesting a potential mechanism of action for this class of molecules.[3][4]

This document provides detailed protocols for the in vitro evaluation of this compound's anticancer properties, based on methodologies successfully applied to other eudistomins.

Summary of Quantitative Data (Based on a Eudistomin U Derivative, EU-5)

The following table summarizes the in vitro cytotoxicity of a 3-formyl-eudistomin U derivative (EU-5), which exhibited potent anti-melanoma activity.[3][4] This data can serve as a reference for designing dose-response studies for this compound.

Cell LineCancer TypeIC50 (µM)
A375Malignant Melanoma4.4
A549Lung CancerBroad-spectrum activity, specific IC50 not provided
H460Lung CancerBroad-spectrum activity, specific IC50 not provided
HepG2HepatomaBroad-spectrum activity, specific IC50 not provided
A172GliomaBroad-spectrum activity, specific IC50 not provided
U251GliomaBroad-spectrum activity, specific IC50 not provided
HCT116Colon CancerBroad-spectrum activity, specific IC50 not provided
HT29Colon CancerBroad-spectrum activity, specific IC50 not provided
SW620Colon CancerBroad-spectrum activity, specific IC50 not provided
JEG-3Chorionic CarcinomaBroad-spectrum activity, specific IC50 not provided

Data sourced from studies on a derivative of Eudistomin U and is intended for comparative purposes.[3]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay:

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow of the MTT cell viability assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptotic cells using flow cytometry after staining with Annexin V-FITC and PI.

Workflow for Apoptosis Assay:

Apoptosis_Workflow A Seed and treat cells with this compound for 24-48 hours B Harvest both adherent and floating cells A->B C Wash cells with cold PBS B->C D Resuspend cells in 1X Annexin V Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark for 15 minutes at room temperature E->F G Analyze by flow cytometry within 1 hour F->G H Quantify viable, early apoptotic, late apoptotic, and necrotic cells G->H

Caption: Workflow for the Annexin V-FITC and PI apoptosis assay.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for 24 to 48 hours.

    • Harvest the cells by trypsinization. Collect the supernatant containing any floating (potentially apoptotic) cells and combine it with the adherent cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer within one hour of staining.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to differentiate between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in this compound-treated cells by staining the cellular DNA with PI and analyzing it via flow cytometry.

Workflow for Cell Cycle Analysis:

CellCycle_Workflow A Seed and treat cells with this compound for 24 hours B Harvest and wash cells with PBS A->B C Fix cells in ice-cold 70% ethanol B->C D Incubate at -20°C for at least 2 hours C->D E Wash fixed cells to remove ethanol D->E F Treat with RNase A to remove RNA E->F G Stain with Propidium Iodide (PI) F->G H Analyze by flow cytometry G->H I Determine percentage of cells in G0/G1, S, and G2/M phases H->I

Caption: Workflow for cell cycle analysis using PI staining.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation and Fixation:

    • Seed cells in 6-well plates and treat with this compound for 24 hours.

    • Harvest cells by trypsinization.

    • Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use the linear fluorescence signal of PI to generate a histogram of DNA content.

    • Use cell cycle analysis software to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway

Studies on eudistomin derivatives suggest that their cytotoxic effects may be mediated through the activation of the p53 signaling pathway, leading to cell cycle arrest and apoptosis.

p53-Mediated Apoptosis Pathway:

p53_Pathway cluster_stress Cellular Stress cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound p53_active p53 (active) This compound->p53_active Activates p21 p21 p53_active->p21 Upregulates Bax Bax p53_active->Bax Upregulates CellCycleArrest G0/G1 Arrest p21->CellCycleArrest Induces Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases CytochromeC->Caspase9 Activates

Caption: Proposed p53-mediated signaling pathway for Eudistomin-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Eudistomin T Total Synthesis Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Eudistomin T. The information is designed to address common challenges and offer strategies for yield improvement, drawing from established synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the this compound synthesis is consistently low. What are the most critical steps to focus on for optimization?

A1: Low overall yields in Eudistomin syntheses, often in the range of 6-25% for related compounds, can typically be attributed to a few key transformations.[1][2] The most critical stages to scrutinize are:

  • Pictet-Spengler Reaction: This cyclization step is fundamental for forming the β-carboline core. Incomplete reactions, side-product formation, or difficult purification can significantly reduce yields.

  • Aromatization/Oxidation: The conversion of the initially formed tetrahydro-β-carboline to the fully aromatic β-carboline is often a low-yielding step. The choice of oxidant and reaction conditions are crucial.

  • Cross-Coupling Reactions (if applicable): In strategies employing a late-stage introduction of a substituent, such as a Suzuki coupling to install an aryl group at C1, optimization of the catalyst, base, and solvent system is critical to maximize yield.[3]

Q2: I am observing multiple spots on my TLC plate after the Pictet-Spengler reaction. What are the likely side products and how can I minimize them?

A2: The formation of multiple products during the Pictet-Spengler reaction is a common issue. Likely side products include incompletely cyclized intermediates, over-oxidized species, or regioisomers if the tryptamine precursor has multiple potential cyclization sites. To minimize these:

  • Strict Anhydrous Conditions: Moisture can interfere with the reaction, leading to hydrolysis of intermediates. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Temperature Control: Run the reaction at the optimal temperature cited in the literature. Deviations can lead to decomposition or the formation of kinetic byproducts.

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., glacial acetic acid) are critical.[1] Titrate the amount of acid to find the optimal balance for efficient cyclization without promoting side reactions.

Q3: The aromatization of the tetrahydro-β-carboline intermediate is proving to be inefficient. What alternative methods can I try?

A3: Inefficiency in the aromatization step is a frequent bottleneck. If a standard method like Pd/C dehydrogenation is giving low yields, consider the following alternatives that have been successfully applied in the synthesis of related β-carbolines:[4]

  • N-chlorosuccinimide (NCS): This reagent can be effective for the decarboxylative aromatization of the C-ring.[4]

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful oxidant that has been used for the oxidation of related lactams in β-carboline synthesis.[3]

  • Copper-catalyzed oxidation: A greener approach using air as the oxidant with a copper catalyst (e.g., CuBr2) in the presence of a base like DBU or Et3N has been developed.

  • One-pot Oxidation: Some protocols utilize a modified one-pot oxidation via an acid-catalyzed Pictet-Spengler reaction, which can improve efficiency by minimizing handling of intermediates.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Pictet-Spengler Reaction Incomplete reaction.Increase reaction time or temperature moderately. Ensure the appropriate acid catalyst and concentration are used.
Formation of side products.Purify starting materials (tryptamine and aldehyde/glyoxal). Maintain strict anhydrous conditions. Optimize the reaction temperature.
Difficult purification.Employ flash column chromatography with a carefully selected solvent system. Consider recrystallization if the product is a solid.
Inefficient Aromatization Ineffective oxidant.Experiment with different oxidants such as NCS, DDQ, or a copper-catalyzed air oxidation system.
Harsh reaction conditions leading to decomposition.If using high temperatures (e.g., with Pd/C), ensure an inert atmosphere and monitor the reaction closely to avoid over-oxidation or decomposition. Attempt milder, chemical oxidation methods.
Poor Yield in Suzuki Cross-Coupling (if applicable) Suboptimal catalyst, base, or solvent.Screen different palladium catalysts (e.g., Pd(PPh3)4, Pd2(dba)3), bases (e.g., Na2CO3, K3PO4), and solvent systems (e.g., Toluene/Ethanol, THF/Ethanol).[3]
Deactivation of the catalyst.Ensure all reagents and solvents are degassed to remove oxygen, which can deactivate the palladium catalyst.
Poor solubility of reagents.The addition of a co-solvent like ethanol can be crucial for the solubility of reagents, particularly the boronic acid derivative.[3]

Quantitative Data Summary

Table 1: Reported Overall Yields for Eudistomin Syntheses

Eudistomin(s) Synthetic Approach Number of Steps Overall Yield Reference
Y1–Y7Pictet-Spengler, two-pot36% - 25%Kennedy et al.[1][2]
UBischler-Napieralski, Suzuki coupling519%[3]
I, N, T, UPictet-Spengler, decarboxylative aromatizationNot specifiedNot specifiedKamal et al.[4]
Y1–Y6One-step Pictet-Spengler/aromatization158% - 78%[5]

Table 2: Optimization of Suzuki Coupling for Eudistomin U Synthesis [3]

Entry Palladium Precatalyst Base Solvent Yield (%)
1Pd(PPh3)4Na2CO3Toluene/EtOH38
4PdCl2(PPh3)2Na2CO3Toluene/EtOH55
5Pd(OAc)2Na2CO3Toluene/EtOH62
6Pd2(dba)3Na2CO3Toluene/EtOH73
7Pd(PPh3)4K3PO4Toluene/EtOH59
8Pd(PPh3)4Et3NToluene/EtOH65

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Cyclization and Aromatization

This protocol is adapted from the synthesis of Eudistomins Y1–Y7.[1]

  • Cyclization: To a solution of the appropriate substituted tryptamine in glacial acetic acid, add the substituted phenylglyoxal.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture containing the cyclized intermediate can be taken directly to the next step.

  • Aromatization: The crude intermediate is subjected to aromatization. While the original reference for Y1-Y7 does not specify the exact one-pot oxidation method, a common approach is to introduce an oxidizing agent. For example, bubbling air through the reaction mixture in the presence of a catalyst or adding a chemical oxidant.

  • Workup: After aromatization is complete (as indicated by TLC), the reaction is quenched, typically by pouring it into water or a basic solution.

  • The aqueous layer is extracted with an organic solvent (e.g., CH2Cl2 or EtOAc).

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO4 or Na2SO4, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Suzuki Cross-Coupling for 1-Aryl-β-carboline Synthesis

This protocol is based on the optimized conditions for the synthesis of Eudistomin U.[3]

  • Reaction Setup: To an oven-dried flask, add the 1-triflate-β-carboline intermediate, the corresponding indoleboronic acid, and the base (e.g., Na2CO3).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of Toluene and absolute Ethanol).

  • Add the palladium precatalyst (e.g., Pd2(dba)3) and a suitable ligand if required.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to afford the desired 1-aryl-β-carboline.

Visualizations

experimental_workflow cluster_pictet_spengler Pictet-Spengler Reaction cluster_aromatization Aromatization cluster_purification Purification start Tryptamine + Phenylglyoxal ps_reaction Acid-catalyzed Cyclization start->ps_reaction intermediate Tetrahydro- β-carboline ps_reaction->intermediate aromatization Oxidation/ Dehydrogenation intermediate->aromatization product This compound Core aromatization->product purification Column Chromatography product->purification final_product Pure this compound purification->final_product

Caption: General workflow for this compound synthesis via Pictet-Spengler reaction.

troubleshooting_logic cluster_ps Pictet-Spengler Issues cluster_aromatization Aromatization Issues low_yield Low Overall Yield ps_issue Multiple Spots on TLC? low_yield->ps_issue aroma_issue Inefficient Aromatization? low_yield->aroma_issue ps_solution1 Check Anhydrous Conditions ps_issue->ps_solution1 Yes ps_solution2 Optimize Temperature & Acid Catalyst ps_issue->ps_solution2 Yes aroma_solution1 Try Alternative Oxidants (NCS, DDQ) aroma_issue->aroma_solution1 Yes aroma_solution2 Consider One-Pot Method aroma_issue->aroma_solution2 Yes

Caption: Troubleshooting logic for low yields in this compound synthesis.

References

Technical Support Center: Eudistomin T Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of Eudistomin T, a marine-derived β-carboline alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from its natural source?

A1: The main challenges include:

  • Low Abundance: this compound is often present in very low concentrations in the source tunicate, requiring large amounts of starting material.

  • Complex Mixtures: The crude extract contains a multitude of closely related alkaloids and other secondary metabolites, making separation difficult.

  • Structural Similarity to Analogs: this compound is part of a large family of structurally similar Eudistomins, many of which may have similar chromatographic behavior, leading to co-elution.

  • Potential for Degradation: As with many complex natural products, Eudistomins can be sensitive to pH, temperature, and light, potentially leading to degradation during the lengthy purification process.

Q2: What types of chromatography are most effective for this compound purification?

A2: A multi-step chromatographic approach is typically necessary. This often involves:

  • Initial Fractionation: Using techniques like column chromatography with silica gel or a resin like HP20SS to perform a broad separation of the crude extract based on polarity.

  • Intermediate Purification: Medium Pressure Liquid Chromatography (MPLC) with reversed-phase (C18) or normal-phase columns can be used to further resolve the initial fractions.

  • Final Polishing: High-Performance Liquid Chromatography (HPLC), particularly with specialized columns such as amino-bonded phase or phenyl-hexyl columns, is often required to achieve high purity and resolve this compound from its close analogs.

Q3: Are there any known stability issues I should be aware of during purification?

A3: While specific stability data for this compound is limited, related β-carboline alkaloids can be sensitive to:

  • Strong Acids and Bases: Avoid extreme pH conditions during extraction and chromatography to prevent structural rearrangement or degradation.

  • Oxidation: The indole nucleus of the β-carboline structure can be susceptible to oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents, especially during heating steps.

  • Light Exposure: Many alkaloids are light-sensitive. Protect samples from direct light by using amber vials or covering glassware with aluminum foil.

  • Elevated Temperatures: Minimize exposure to high temperatures to prevent degradation. If heating is necessary, it should be done for the shortest possible time.

Q4: What are some common impurities that I might encounter?

A4: Common impurities include other Eudistomin alkaloids, peptides, and fatty acids from the tunicate.[1][2] Given the complexity of the natural extract, a wide range of other secondary metabolites with varying polarities may also be present.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield of this compound in the final purified fraction. 1. Incomplete extraction from the source material.2. Degradation of the compound during purification steps.3. Loss of compound during solvent partitioning or on the chromatographic column.1. Ensure exhaustive extraction with an appropriate solvent like methanol.[3]2. Review the stability precautions in the FAQs and minimize exposure to harsh conditions.3. Check the polarity of your solvents in partitioning steps to ensure the compound is in the desired layer. Use a less retentive stationary phase or a stronger mobile phase if the compound is irreversibly adsorbing to the column.
Co-elution of this compound with other compounds, resulting in low purity. 1. The chromatographic method lacks sufficient resolution.2. The column is overloaded with the sample.1. Employ a different stationary phase (e.g., switch from C18 to an amino-bonded phase HPLC column).[3] 2. Use a shallower gradient in your HPLC method to improve separation.3. Reduce the amount of sample injected onto the column.
Peak tailing or broadening in HPLC chromatograms. 1. Interaction of the basic nitrogen in the β-carboline structure with acidic silanol groups on the silica-based column.2. The presence of multiple forms of the compound (e.g., protonated and neutral).1. Add a small amount of a modifier like trifluoroacetic acid (TFA) or triethylamine (TEA) to the mobile phase to improve peak shape.2. Ensure the mobile phase is buffered at a pH that maintains the compound in a single ionic state.
Irreproducible retention times between HPLC runs. 1. Changes in mobile phase composition.2. Fluctuation in column temperature.3. Column degradation.1. Prepare fresh mobile phase daily and ensure it is well-mixed.2. Use a column oven to maintain a consistent temperature.3. Flush the column with a strong solvent after each run and consider replacing the column if performance continues to degrade.

Quantitative Data Presentation

The following table presents representative yields for the purification of Eudistomins from Eudistoma olivaceum. Note that these are for a mixture of Eudistomins, and the yield for a specific compound like this compound may vary.

Purification StepStarting MaterialProductYield (% of wet weight)Purity
Solvent Extraction & Partitioning 1.5 kg E. olivaceumToluene-soluble fraction0.50%Low
Solvent Extraction & Partitioning 1.5 kg E. olivaceumChloroform-soluble fraction0.09%Low
Silica Gel Column Chromatography 7.50 g Toluene fractionEudistomin G0.0015%High
Reversed-Phase MPLC Mother liquor from silica gelEudistomin H0.0011%High
Reversed-Phase MPLC Mother liquor from silica gelEudistomin I0.0010%High

Data adapted from a study on the isolation of Eudistomins from Eudistoma olivaceum.[1]

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of Eudistomins

This protocol describes a representative method for extracting and performing an initial separation of Eudistomins from a tunicate source.

Materials:

  • Frozen or lyophilized tunicate sample (Eudistoma sp.)

  • Methanol (MeOH)

  • Toluene

  • Chloroform (CHCl₃)

  • Ethyl Acetate (EtOAc)

  • 1-Butanol

  • 1N Sodium Nitrate (NaNO₃) solution

  • Silica gel for column chromatography

  • Rotary evaporator

  • Blender

Procedure:

  • Homogenize the tunicate sample (e.g., 1.5 kg) in a blender with a 3:1 mixture of MeOH:Toluene.[1]

  • Filter the homogenate and repeat the extraction process two more times.

  • Combine the filtrates and partition with 1N aqueous NaNO₃.[1]

  • Separate the aqueous and toluene layers.

  • Wash the aqueous layer sequentially with toluene, chloroform, ethyl acetate, and 1-butanol.

  • Evaporate the solvent from each organic layer under reduced pressure to obtain the respective crude extracts.

  • Subject the most promising extract (based on preliminary analysis like TLC or LC-MS) to silica gel column chromatography.

  • Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually adding methanol.[1]

  • Collect fractions and monitor by TLC or HPLC to identify those containing this compound.

Protocol 2: HPLC Purification of this compound

This protocol outlines a general method for the final purification of this compound using HPLC.

Materials:

  • Partially purified fraction containing this compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or other mobile phase modifier

  • Reversed-phase (e.g., C18) or Amino-bonded phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Dissolve the partially purified fraction in a suitable solvent (e.g., methanol or the initial mobile phase).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 90% Water with 0.1% TFA / 10% ACN with 0.1% TFA).

  • Inject the sample onto the column.

  • Run a linear gradient to increase the organic solvent concentration (e.g., from 10% to 70% ACN over 40 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 280 nm).

  • Collect fractions corresponding to the peak of interest.

  • Analyze the purity of the collected fractions by re-injecting a small aliquot onto the same or a different HPLC system.

  • Combine pure fractions and evaporate the solvent under reduced pressure.

Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Extraction & Partitioning cluster_fractionation Chromatographic Fractionation cluster_purification High-Resolution Purification start Tunicate Biomass (Eudistoma sp.) extraction Homogenization in MeOH/Toluene start->extraction partition Liquid-Liquid Partitioning (Toluene, CHCl3, EtOAc) extraction->partition column_chrom Silica Gel Column Chromatography partition->column_chrom Crude Extracts fractions Bioassay-Guided Fraction Selection column_chrom->fractions hplc Reversed-Phase HPLC (e.g., C18 column) fractions->hplc Active Fractions final_hplc Final Polishing HPLC (e.g., Amino-bonded phase) hplc->final_hplc Semi-pure this compound pure_eudistomin_t Pure this compound final_hplc->pure_eudistomin_t

Caption: A generalized workflow for the purification of this compound.

Potential Mechanism of Action: Inhibition of Protein Synthesis

Based on the activity of the related compound Eudistomin C, a plausible mechanism of action for this compound is the inhibition of protein synthesis via interaction with the ribosome.[4]

G cluster_ribosome Ribosome cluster_translation Translation Process ribosome_40s 40S Subunit ribosome_80s 80S Ribosome Assembly ribosome_40s->ribosome_80s ribosome_40s->inhibition ribosome_60s 60S Subunit ribosome_60s->ribosome_80s polypeptide Polypeptide Chain Elongation ribosome_80s->polypeptide mrna mRNA mrna->ribosome_80s trna tRNA trna->ribosome_80s protein Functional Protein polypeptide->protein block X eudistomin_t This compound eudistomin_t->ribosome_40s Binds to 40S subunit (potentially uS11 protein) inhibition->ribosome_80s Inhibits Assembly/ Function

Caption: Proposed mechanism of this compound via inhibition of the 40S ribosomal subunit.

References

Enhancing the stability of Eudistomin T in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eudistomin T. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of this compound in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be changing color (e.g., turning yellowish/brownish). What could be the cause?

A1: A color change in your this compound solution is often a visual indicator of degradation. This compound, a β-carboline alkaloid, is susceptible to oxidation and photodegradation, which can result in the formation of colored degradation products. This is particularly common when solutions are exposed to light, elevated temperatures, or atmospheric oxygen over extended periods. It is recommended to prepare fresh solutions for critical experiments and to store stock solutions protected from light at low temperatures.

Q2: I'm observing precipitation in my aqueous this compound solution. What should I do?

A2: Precipitation of this compound from aqueous solutions can be due to several factors, primarily related to its pH-dependent solubility. As a β-carboline alkaloid, this compound is generally more soluble in slightly acidic conditions and may precipitate in neutral or basic solutions.[1] Consider adjusting the pH of your buffer to a slightly acidic range (e.g., pH 4-6) to improve solubility. Additionally, ensure that the concentration of this compound does not exceed its solubility limit in the chosen solvent system. For high concentrations, consider using a co-solvent such as DMSO or ethanol.

Q3: What are the primary factors that can cause the degradation of this compound in solution?

A3: The stability of this compound in solution is primarily influenced by four key factors:

  • pH: Extremes in pH, particularly alkaline conditions, can catalyze the degradation of β-carboline alkaloids.

  • Light: Exposure to UV and visible light can induce photodegradation.[2][3]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Oxidation: The indole nucleus of the β-carboline structure is susceptible to oxidation from dissolved oxygen or other oxidizing agents.[4]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: To maximize the stability of this compound stock solutions, it is recommended to:

  • Store solutions at -20°C or lower.

  • Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.

Q5: Can I use antioxidants to improve the stability of my this compound solution?

A5: Yes, the addition of antioxidants can be an effective strategy to mitigate oxidative degradation. Commonly used antioxidants in pharmaceutical preparations that could be tested for compatibility with your experimental system include:

  • Ascorbic acid (Vitamin C)

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Tocopherol (Vitamin E)

It is crucial to first verify that the chosen antioxidant does not interfere with your downstream experimental assays.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound during the experiment.1. Prepare fresh this compound solutions immediately before each experiment. 2. Minimize the exposure of the solution to light and elevated temperatures during experimental setup and execution. 3. If the experiment is lengthy, consider conducting a time-course stability study under your specific experimental conditions to quantify the extent of degradation.
Loss of biological activity Degradation of the active this compound molecule.1. Confirm the integrity of your this compound stock by analytical methods such as HPLC before use. 2. Follow the recommended storage and handling procedures strictly. 3. Prepare dilutions in a pre-chilled, appropriate buffer immediately prior to the experiment.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.1. Compare the chromatogram of a freshly prepared solution with that of an aged or stressed solution to identify potential degradation peaks. 2. Common degradation products of β-carbolines may include N-oxides, hydroxylated derivatives, and dihydro-β-carbolines.[5] 3. Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products.

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solution
  • Weighing: Carefully weigh the required amount of solid this compound in a chemical fume hood.

  • Dissolution: Dissolve the solid this compound in an appropriate solvent. For a 10 mM stock solution, high-purity dimethyl sulfoxide (DMSO) is commonly used. Ensure complete dissolution by gentle vortexing.

  • Storage:

    • Dispense the stock solution into small-volume, amber glass vials or polypropylene tubes.

    • Purge the headspace of each vial with an inert gas (e.g., nitrogen or argon) to displace oxygen.

    • Seal the vials tightly.

    • Store the vials at -20°C or -80°C for long-term storage.

Protocol for a Basic Forced Degradation Study of this compound

This protocol outlines a basic forced degradation study to identify potential degradation pathways and products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of approximately 1 mg/mL.[6]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 60°C for 48 hours.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2][3][7] A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

  • Compare the chromatograms to identify and quantify the degradation products and the remaining parent compound.

Data Presentation

Table 1: Solubility of β-Carboline Alkaloids in Various Solvents

Solvent Solubility Reference
Slightly acidic waterSoluble[1]
Basic waterInsoluble[1]
10% DMSOSoluble[1]
0.5% Aqueous SDSSoluble[1]
MethanolSoluble[1]
Diethyl etherInsoluble[1]

Table 2: Summary of Forced Degradation Conditions for β-Carboline Alkaloids

Stress Condition Reagent/Condition Typical Duration Reference
Acid Hydrolysis0.1 M - 1 M HCl24 - 48 hours at 60°C[6]
Base Hydrolysis0.1 M - 1 M NaOH24 - 48 hours at 60°C[6]
Oxidation3% H₂O₂24 hours at room temperature[6]
Thermal60°C - 80°C48 - 72 hours[6]
Photostability≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (UV)Variable[3][7]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Stability Analysis prep_start Weigh Solid This compound prep_dissolve Dissolve in DMSO prep_start->prep_dissolve prep_aliquot Aliquot into Amber Vials prep_dissolve->prep_aliquot prep_store Store at -20°C prep_aliquot->prep_store exp_thaw Thaw Aliquot prep_store->exp_thaw exp_dilute Prepare Working Solution exp_thaw->exp_dilute exp_run Perform Experiment exp_dilute->exp_run analysis_sample Take Time-Point Samples exp_run->analysis_sample analysis_hplc Analyze via HPLC analysis_sample->analysis_hplc analysis_data Evaluate Degradation analysis_hplc->analysis_data degradation_pathway cluster_stressors Stress Factors cluster_products Potential Degradation Products Eudistomin_T This compound (β-Carboline Core) Oxidized Oxidized Products (e.g., N-oxides) Eudistomin_T->Oxidized Hydroxylated Hydroxylated Derivatives Eudistomin_T->Hydroxylated Hydrolyzed Hydrolysis Products Eudistomin_T->Hydrolyzed Photodegradants Photodegradation Products Eudistomin_T->Photodegradants Light Light (UV/Visible) Light->Photodegradants Oxygen Oxygen (Oxidation) Oxygen->Oxidized pH Extreme pH (Acid/Base) pH->Hydrolyzed Temp High Temperature Temp->Oxidized Accelerates Temp->Hydrolyzed Accelerates

References

Technical Support Center: Optimizing the Pictet-Spengler Synthesis of Eudistomins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Pictet-Spengler synthesis of Eudistomins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pictet-Spengler reaction for Eudistomin synthesis?

The Pictet-Spengler reaction is a two-step process that forms the core tetrahydro-β-carboline structure of Eudistomins.[1][2] First, a tryptamine derivative reacts with an aldehyde or ketone to form a Schiff base (iminium ion intermediate) under acidic conditions.[1][2] This is followed by an intramolecular electrophilic attack of the electron-rich indole ring onto the iminium ion, leading to cyclization and the formation of the tetrahydro-β-carboline ring system.[2][3]

Q2: Which acid catalyst should I choose for my reaction?

The choice of acid catalyst is critical and can significantly influence the reaction rate, yield, and stereoselectivity. Both Brønsted acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl), acetic acid (AcOH), and p-toluenesulfonic acid (p-TsOH)) and Lewis acids have been successfully employed.[1] For sensitive substrates, milder acids like acetic acid may be preferable to stronger acids like TFA, which can sometimes lead to decomposition.[4] The optimal acid often needs to be determined empirically for a specific set of reactants.

Q3: What is the difference between kinetic and thermodynamic control in this reaction?

In the context of diastereoselective Pictet-Spengler reactions, kinetic and thermodynamic control refer to the conditions that favor the formation of different stereoisomers.

  • Kinetic control (typically lower temperatures) favors the formation of the product that is formed fastest, which is often the cis diastereomer.[3]

  • Thermodynamic control (typically higher temperatures or longer reaction times) favors the formation of the most stable product, which is often the trans diastereomer.[2]

It's important to note that at higher temperatures, the reaction can become reversible, potentially leading to racemization.[3]

Q4: My reaction is not proceeding to completion. What are some potential reasons?

Several factors could lead to an incomplete reaction:

  • Insufficiently acidic conditions: The formation of the iminium ion is acid-catalyzed.[3] If the acid is too weak or used in too low a concentration, the reaction may be slow or stall.

  • Poor nucleophilicity of the indole: Electron-withdrawing groups on the indole ring can decrease its nucleophilicity, slowing down the cyclization step.

  • Steric hindrance: Bulky substituents on either the tryptamine or the carbonyl compound can sterically hinder the reaction.

  • Low temperature: While lower temperatures can be beneficial for stereoselectivity, they also decrease the reaction rate.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Inappropriate acid catalyst (too weak or too strong, leading to decomposition).[4] 2. Reaction temperature is too low. 3. Poor quality of reagents (e.g., wet solvent or degraded aldehyde). 4. The imine intermediate is not forming.1. Screen a range of Brønsted and Lewis acids (see Table 1 for examples). 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Ensure all reagents and solvents are pure and anhydrous. 4. In some cases, pre-forming the Schiff base before adding the cyclization catalyst can be beneficial.[5]
Formation of multiple products 1. Competing side reactions due to harsh conditions (e.g., strong acid, high temperature). 2. Formation of both cis and trans diastereomers.[2] 3. Presence of impurities in starting materials.1. Use milder reaction conditions (weaker acid, lower temperature). 2. To favor a specific diastereomer, adjust the temperature (lower for kinetic cis product, higher for thermodynamic trans product).[2][3] 3. Purify all starting materials before use.
Undesired diastereomer is the major product The reaction conditions favor the formation of the undesired stereoisomer. For example, in the synthesis of (-)-eudistomin C, TFA was found to favor the undesired diastereomer.[2]1. Screen different acid catalysts and solvents (see Table 2). 2. Adjust the reaction temperature to shift between kinetic and thermodynamic control.[2][3]
Reaction yields only the imine intermediate The cyclization step (electrophilic attack by the indole) is not occurring. This can happen with less nucleophilic indoles or when certain solvents are used. For instance, the reaction of tryptamine with salicylaldehyde in refluxing benzene yields only the imine.[1]1. Use a stronger acid catalyst to increase the electrophilicity of the iminium ion. 2. Switch to a different solvent. In the salicylaldehyde example, changing the solvent to refluxing 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) promoted the desired cyclization.[1]

Quantitative Data Summary

Table 1: Comparison of Acid Catalysts in Pictet-Spengler Reactions

Acid CatalystTypical ConcentrationSolventTemperatureObservations
Trifluoroacetic acid (TFA)10-50% v/vDichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE)-78°C to refluxCommonly used, but can lead to decomposition with sensitive substrates.[2][4] May favor different diastereomers depending on the substrate.[2]
Hydrochloric acid (HCl)Catalytic to stoichiometricProtic solvents (e.g., EtOH, MeOH), BenzeneRoom temperature to refluxA traditional and effective catalyst.[2]
Acetic acid (AcOH)Catalytic to solventDichloromethane (DCM), BenzeneRoom temperature to refluxA milder acid, useful for substrates that are sensitive to stronger acids.[4]
p-Toluenesulfonic acid (p-TsOH)Catalytic (e.g., 20 mol%)1,2-Dichloroethane (DCE)50°CEffective for promoting cyclization in domino reactions.

Table 2: Diastereoselective Pictet-Spengler Reaction for (-)-Eudistomin C Synthesis

This table summarizes the screening of Brønsted acids in the diastereoselective Pictet-Spengler reaction between a tryptamine derivative and Garner aldehyde.

EntryAcidSolventTemperatureYield (%)Diastereomeric Ratio (desired:undesired)
1TFACH₂Cl₂-78 °C981:3
2CSACH₂Cl₂-78 °C991:1.5
3p-TsOH·H₂OCH₂Cl₂-78 °C991.5:1
4 (±)-10-Camphorsulfonic acid CH₂Cl₂ -78 °C 99 2:1

Data adapted from the supplementary information of the stereocontrolled total synthesis of (-)-eudistomin C by Fukuyama et al.[6]

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroeudistomin U

This protocol is adapted from a reported synthesis of 1,2,3,4-tetrahydroeudistomin U derivatives.[7]

  • Schiff Base Formation: Tryptamine is refluxed with indole-3-aldehyde in benzene to form the corresponding Schiff base, with removal of the water produced. The yield for this step is reported to be 95%.[7]

  • Pictet-Spengler Cyclization: The resulting Schiff base is dissolved in chloroform. Trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature.[7]

  • Work-up and Purification: The reaction mixture is worked up and purified to yield 1,2,3,4-tetrahydroeudistomin U. The reported yield for this cyclization step is 58%.[7]

Protocol 2: Diastereoselective Pictet-Spengler Reaction in the Total Synthesis of (-)-Eudistomin C

This protocol is based on the optimized conditions reported by Fukuyama and co-workers.[6]

  • Reaction Setup: To a solution of the tryptamine derivative and Garner aldehyde in dichloromethane (CH₂Cl₂) at -78°C, add (±)-10-camphorsulfonic acid.

  • Reaction Monitoring: Stir the reaction mixture at -78°C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, quench the reaction and perform a standard aqueous work-up.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired tetrahydro-β-carboline. The reported yield for this reaction is 99%, with a 2:1 diastereomeric ratio in favor of the desired product.

Visual Guides

Pictet_Spengler_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Tryptamine Tryptamine Derivative Imine_Formation Imine/Iminium Ion Formation Tryptamine->Imine_Formation Aldehyde Aldehyde/Ketone Aldehyde->Imine_Formation Cyclization Pictet-Spengler Cyclization Imine_Formation->Cyclization Acid Catalyst THBC Tetrahydro-β-carboline (Eudistomin Core) Cyclization->THBC

Caption: General workflow of the Pictet-Spengler synthesis.

Troubleshooting_Logic Start Problem with Pictet-Spengler Reaction LowYield Low Yield? Start->LowYield WrongStereo Wrong Stereoisomer? LowYield->WrongStereo No Sol_Acid Screen Acid Catalysts LowYield->Sol_Acid Yes Sol_Temp Adjust Temperature LowYield->Sol_Temp Yes Sol_Reagents Check Reagent Purity LowYield->Sol_Reagents Yes IncompleteReaction Incomplete Reaction? WrongStereo->IncompleteReaction No WrongStereo->Sol_Acid Yes WrongStereo->Sol_Temp Yes Sol_Solvent Change Solvent WrongStereo->Sol_Solvent Yes IncompleteReaction->Sol_Acid Yes IncompleteReaction->Sol_Temp Yes

References

Strategies to reduce byproducts in Eudistomin T synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Eudistomin T, with a focus on strategies to reduce byproduct formation.

Frequently Asked Questions (FAQs)

Q1: During the Pictet-Spengler cyclization to form the β-carboline core of this compound, what are the common byproducts, and how can their formation be minimized?

A1: A common issue in the Pictet-Spengler reaction for this compound synthesis is the formation of regioisomeric byproducts, particularly if using substituted tryptamine precursors. Additionally, over-oxidation of the tetrahydro-β-carboline intermediate can lead to the aromatic β-carboline species, which may be difficult to separate.

Strategies to Minimize Byproducts:

  • Acid Catalyst Selection: The choice and concentration of the acid catalyst are critical. While strong acids like trifluoroacetic acid (TFA) can be effective, they may also promote side reactions. Milder acids such as pyridinium p-toluenesulfonate (PPTS) or acetic acid can offer greater control and reduce the formation of undesired isomers.

  • Temperature and Reaction Time: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity. It is also crucial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction upon completion of the desired transformation, preventing further oxidation or side reactions.

  • Atmosphere Control: Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can help to prevent the oxidation of the electron-rich indole ring and the tetrahydro-β-carboline product.

Q2: I am observing significant amounts of N-oxidation on the indole nitrogen during my synthetic route. How can I prevent this?

A2: The indole nitrogen in the this compound core is susceptible to oxidation, especially when using strong oxidizing agents in later steps or during prolonged exposure to air.

Prevention Strategies:

  • Use of Protecting Groups: Protecting the indole nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Ts (tosyl), can shield it from oxidation. This group can then be removed in a later step under conditions that do not affect the rest of the molecule.

  • Degassing of Solvents: Thoroughly degassing solvents before use can remove dissolved oxygen, a common culprit in N-oxidation.

  • Careful Reagent Selection: When an oxidation step is necessary elsewhere in the molecule, choose reagents known for their selectivity and milder nature to avoid undesired oxidation of the indole nucleus.

Troubleshooting Guides

Problem 1: Low yield and multiple spots on TLC after the introduction of the C4-substituent.

Possible Causes:

  • Steric Hindrance: The C4 position of the β-carboline core can be sterically hindered, leading to incomplete reaction.

  • Side Reactions: The reagents used for introducing the substituent may react with other parts of the molecule, such as the indole NH or other functional groups.

  • Decomposition: The this compound core may be unstable under the reaction conditions.

Troubleshooting Steps:

StepActionRationale
1 Re-evaluate Reagent Choice Consider using a more reactive but selective electrophile or a different coupling strategy (e.g., a palladium-catalyzed cross-coupling reaction if a halide is present).
2 Optimize Reaction Conditions Systematically vary the temperature, solvent, and reaction time. A design of experiments (DoE) approach could be beneficial.
3 Protect Sensitive Groups If side reactions are suspected, protect the indole nitrogen or other reactive functional groups prior to this step.
4 Analyze Byproducts Isolate and characterize the major byproducts using techniques like NMR and Mass Spectrometry to understand the side reactions occurring.

Problem 2: Difficulty in purifying the final this compound product from structurally similar byproducts.

Possible Causes:

  • Formation of Regioisomers: Isomers formed during the synthesis may have very similar polarities, making them difficult to separate by standard silica gel chromatography.

  • Presence of Diastereomers: If a chiral center is formed non-stereoselectively, the resulting diastereomers can be challenging to separate.

  • Residual Starting Material or Reagents: Incomplete reactions can lead to contamination with starting materials that have similar chromatographic behavior.

Troubleshooting Steps:

StepActionRationale
1 Alternative Chromatography Explore different stationary phases for column chromatography, such as alumina or C18 (reverse-phase). Chiral chromatography may be necessary for separating enantiomers or diastereomers.
2 Recrystallization Attempt to purify the final compound by recrystallization from a suitable solvent system. This can be highly effective for removing small amounts of impurities.
3 Preparative HPLC For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution compared to standard column chromatography.
4 Derivative Formation In some cases, it may be possible to selectively react the desired product to form a derivative that is easier to separate. The original compound can then be regenerated.

Experimental Protocols

Protocol 1: Optimized Pictet-Spengler Cyclization

  • Dissolve the tryptamine precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add the corresponding aldehyde or ketone (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (1.2 eq) dropwise over 10 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC every 30 minutes.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Byproduct_Formation_Pictet_Spengler Tryptamine Tryptamine Precursor Intermediate Schiff Base Intermediate Tryptamine->Intermediate + Aldehyde/Ketone (Condensation) Aldehyde Aldehyde/Ketone Aldehyde->Intermediate Product Desired Tetrahydro- β-carboline Product Intermediate->Product + H+ (Cyclization) Byproduct1 Regioisomeric Byproduct Intermediate->Byproduct1 + H+ (Alternative Cyclization) Byproduct2 Over-oxidized β-carboline Product->Byproduct2 [O] Purification_Workflow Start Crude Product Mixture Silica Standard Silica Gel Chromatography Start->Silica Purity_Check1 Purity Check (TLC/LC-MS) Silica->Purity_Check1 Pure Pure this compound Purity_Check1->Pure >95% Pure Impure Impure Product Purity_Check1->Impure <95% Pure Recrystallization Attempt Recrystallization Impure->Recrystallization Purity_Check2 Purity Check Recrystallization->Purity_Check2 Purity_Check2->Pure >95% Pure Prep_HPLC Preparative HPLC Purity_Check2->Prep_HPLC <95% Pure Prep_HPLC->Pure

Refinement of cytotoxicity assays for Eudistomin compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the study of Eudistomin compounds. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and standardized protocols for the refinement of cytotoxicity assays involving this unique class of marine alkaloids.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the experimental evaluation of Eudistomin compounds.

Q1: My MTT assay results for Eudistomin compounds are inconsistent or show low reproducibility. What could be the cause?

A1: Inconsistent results with MTT assays are a common challenge. Here are several potential causes:

  • Compound Interference: Eudistomins, as β-carboline alkaloids, may interfere with the assay chemistry. They could potentially reduce the MTT tetrazolium salt directly or interact with cellular metabolic processes in a way that doesn't correlate with cell death, leading to skewed results.

  • Cell Seeding Density: The number of cells seeded per well is critical. Inconsistent cell numbers between wells will lead to high variability.[1] Ensure you have a homogenous single-cell suspension and that cells are in the exponential growth phase (70-80% confluency) before seeding.[2]

  • Incubation Times: Both compound incubation time and MTT reagent incubation time are critical variables. Prolonging incubation with the assay reagent can itself be toxic to cells.[2] Optimize these timings for your specific cell line and Eudistomin compound.

  • Incomplete Solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance. Incomplete solubilization is a major source of error. Ensure vigorous and consistent mixing after adding the solubilizing agent (e.g., DMSO).[3]

Q2: What alternative cytotoxicity assays should I consider if I suspect my Eudistomin compound is interfering with the MTT assay?

A2: It is wise to use multiple assays that measure different biological endpoints to confirm cytotoxicity. Good alternatives include:

  • Lactate Dehydrogenase (LDH) Release Assay: This assay measures membrane integrity by quantifying the amount of LDH released from damaged cells into the culture medium.[3] It is a direct measure of cytolysis and is less prone to interference from compounds that affect metabolic activity.

  • Real-Time Live/Dead Assays: These assays use fluorescent dyes that are excluded from viable cells but can enter cells with compromised membranes.[2] An example is the CellTox™ Green Cytotoxicity Assay, which allows for kinetic analysis of cell death over time.[2]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which is a key indicator of metabolically active, viable cells. They are generally more sensitive than colorimetric assays like MTT.

Q3: How do I interpret the IC50 values for Eudistomin compounds? I see a wide range of reported values.

A3: The half-maximal inhibitory concentration (IC50) is highly dependent on the experimental conditions. When comparing values, consider the following:

  • Cell Line: Different cancer cell lines exhibit varying sensitivities to the same compound. For example, Eudistomin U showed an IC50 of 15.6 µg/mL in C19 leukemia cells and 27.5 µg/mL in WM266-4 melanoma cells.[4][5]

  • Assay Type: The assay used to measure viability can yield different IC50 values.

  • Exposure Time: The duration of compound exposure (e.g., 24, 48, or 72 hours) will significantly impact the IC50 value.

  • Compound Purity and Batch: Ensure you are using a well-characterized compound of high purity.

It is crucial to run a positive control (e.g., a known cytotoxic drug like cisplatin or doxorubicin) in parallel to benchmark the potency of your Eudistomin compound within your specific experimental setup.[5]

Q4: What is the known mechanism of action for Eudistomin-induced cytotoxicity?

A4: The precise mechanism can vary between different Eudistomin analogues, but several key pathways have been identified:

  • Induction of Apoptosis: Eudistomin H has been shown to induce apoptosis in HeLa cells, characterized by cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[6]

  • Cell Cycle Arrest: A derivative of Eudistomin U, EU-5, was found to suppress melanoma cell proliferation by causing cell cycle arrest at the G0/G1 phase.[5][7]

  • Inhibition of Protein Synthesis: Eudistomin C has been shown to target the 40S ribosome subunit, thereby inhibiting protein translation and leading to cytotoxicity.[8]

  • DNA Interaction: Some β-carbolines are known to have a high binding affinity for DNA.[9][10] However, studies on Eudistomin U suggest it binds weakly and non-specifically to DNA, indicating this may not be its primary cytotoxic mechanism.[9]

Quantitative Data: IC50 Values of Eudistomin Compounds

The following table summarizes reported IC50 values for various Eudistomin compounds across different cell lines.

Compound/DerivativeCell LineAssay TypeIC50 ValueReference
Eudistomin UC19 LeukemiaMTT15.6 µg/mL[4]
Eudistomin UCaOV3 OvarianMTT24.9 µg/mL[5]
Eudistomin UWM266-4 MelanomaMTT27.5 µg/mL (~88.4 µM)[5]
3-formyl-eudistomin U (EU-5)A375 Malignant MelanomaCCK-84.4 µM[5]
Eudistomin H (fraction)HeLa Cervical CarcinomaMTT0.49 µg/mL[6]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on mitochondrial reductase activity.

Materials:

  • 96-well clear-bottom cell culture plates

  • Eudistomin compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well in 100 µL of medium).[1] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Eudistomin compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium without disturbing the crystals.[1] Add 100 µL of solubilization solution (e.g., DMSO) to each well.[1][3]

  • Reading: Place the plate on a shaker for 5-10 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: LDH-Glo™ Cytotoxicity Assay (Promega)

This protocol provides a sensitive, luminescent alternative for measuring cytotoxicity by quantifying LDH release.

Materials:

  • 96-well solid white or clear-bottom cell culture plates

  • Eudistomin compound stock solution (in DMSO)

  • Complete cell culture medium

  • LDH-Glo™ Assay Reagent (LDH Detection Enzyme, Reductase Substrate, LDH Storage Buffer)

  • Luminometer

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, seeding cells in a plate compatible with luminescence. Crucially, include a "Maximum LDH Release" control by adding a lysis solution (provided with the kit or 1% Triton™ X-100) to a set of untreated wells 15 minutes before the assay.

  • Sample Transfer: After the treatment incubation, carefully transfer 2-5 µL of the cell culture supernatant from each well of the treatment plate to a new 96-well white-bottom assay plate.

  • Reagent Preparation: Prepare the LDH-Glo™ Detection Reagent by mixing the enzyme and substrate according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of the Detection Reagent equal to the sample volume transferred in step 2 to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reading: Measure luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percentage of cytotoxicity by normalizing the LDH release from treated cells to the difference between the untreated control (spontaneous release) and the maximum release control.

Visualizations

Experimental & Logical Workflows

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis seed Seed Cells in 96-well Plate incubate1 Incubate (24h) Allow Attachment seed->incubate1 treat Add Eudistomin Serial Dilutions incubate1->treat incubate2 Incubate (24-72h) Compound Exposure treat->incubate2 add_reagent Add Viability Reagent (e.g., MTT, LDH Substrate) incubate2->add_reagent incubate3 Incubate (Allow Reaction) add_reagent->incubate3 read Read Plate (Absorbance/Luminescence) incubate3->read calc Calculate % Viability read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 plot->ic50

Caption: General workflow for a typical in vitro cytotoxicity assay.

G cluster_variability High Variability (Large Error Bars) cluster_potency Potency Issues (IC50 Too High/Low) start Inconsistent or Unexpected Cytotoxicity Results check_seeding Review Cell Seeding Protocol (Density, Homogeneity) start->check_seeding verify_conc Confirm Compound Concentration and Purity start->verify_conc check_pipetting Verify Pipetting Accuracy (Reagents, Compounds) check_seeding->check_pipetting check_solubilization Ensure Complete Solubilization (For MTT/Formazan) check_pipetting->check_solubilization solution Refine Protocol & Re-run check_solubilization->solution check_time Optimize Exposure Time verify_conc->check_time check_assay Suspect Assay Interference? Run orthogonal assay (e.g., LDH) check_time->check_assay check_assay->solution

Caption: Troubleshooting decision tree for cytotoxicity assay refinement.

Signaling Pathway

G cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptotic Pathway eud Eudistomin Derivative (e.g., EU-5) g1_arrest G0/G1 Phase Arrest eud->g1_arrest proliferation Cell Proliferation g1_arrest->proliferation Inhibits apoptosis Induction of Apoptosis g1_arrest->apoptosis Leads to dna_frag DNA Fragmentation apoptosis->dna_frag cell_death Programmed Cell Death dna_frag->cell_death

Caption: Inferred cytotoxic mechanism for a Eudistomin derivative.[5][6][7]

References

Validation & Comparative

Validation of the 40S Ribosome as the Target of Eudistomin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data validating the 40S ribosomal subunit as the molecular target of Eudistomin C (EudiC), a natural product with potent antitumor and antiviral activities.[1] The content herein summarizes key findings, presents detailed experimental protocols, and compares the inhibitory profile of Eudistomin C with other known 40S ribosome inhibitors.

Executive Summary

Eudistomin C has been identified as a novel protein synthesis inhibitor that exerts its cytotoxic effects by directly targeting the 40S ribosomal subunit.[1][2] Key experimental evidence, primarily from studies on the yeast Saccharomyces cerevisiae, has demonstrated that Eudistomin C binds to the ribosomal protein uS11 (RPS14A).[1][2] This interaction inhibits the translation elongation step of protein synthesis. The validation of this mechanism has been established through a combination of genetic screening of resistant mutants, biochemical pull-down assays, and in vitro translation inhibition assays.

Comparative Analysis of 40S Ribosome Inhibitors

To contextualize the efficacy of Eudistomin C, its inhibitory activity is compared with other well-characterized 40S ribosome-targeting compounds. The following table summarizes the available quantitative data on their impact on in vitro translation in yeast.

CompoundTarget Subunit/ProteinMechanism of ActionIC50 (in vitro yeast translation)Reference
Eudistomin C 40S / uS11 (RPS14A)Inhibition of Translation Elongation>100 µM*Ota et al., 2016
Pactamycin 40SInhibition of Translation InitiationNot Available in Yeast-
Verrucarin A 40SInhibition of Peptide Bond FormationNot Available in Yeast-
Cycloheximide 60S (E-site)Inhibition of Translocation~1-10 µg/mL (~3.5 - 35 µM)Various

Note: The precise IC50 value for Eudistomin C in a yeast in vitro translation system has not been reported in the reviewed literature. The study by Ota et al. (2016) demonstrated significant inhibition at a concentration of 100 µM.

Experimental Validation of Eudistomin C Target

The identification of the 40S ribosome as the target of Eudistomin C was systematically validated through a series of key experiments.

Genetic Screening of Eudistomin C-Resistant Yeast Mutants

A pivotal step in target identification was the isolation and characterization of yeast mutants resistant to Eudistomin C.

  • Workflow: A multidrug-sensitive yeast strain was exposed to Eudistomin C to select for resistant colonies. Genetic analysis of these resistant mutants identified a specific mutation in the RPS14A gene, which encodes the ribosomal protein uS11.[1][2]

G cluster_workflow Experimental Workflow: Yeast Mutant Screen A Multidrug-sensitive yeast strain B Exposure to Eudistomin C A->B C Selection of resistant colonies B->C D Genetic analysis of resistant mutants C->D E Identification of mutation in uS11 (RPS14A) gene D->E G cluster_pulldown Logical Relationship: Biotinylated Eudistomin C Pull-Down EudiC Biotinylated Eudistomin C Pulldown Pull-Down EudiC->Pulldown Ribosomes Yeast Ribosomal Lysate (40S, 60S, 80S) Ribosomes->Pulldown Streptavidin Streptavidin Beads Streptavidin->Pulldown Analysis Western Blot for uS11 Pulldown->Analysis Result uS11 detected in 40S and 80S fractions, absent in 60S fraction Analysis->Result G cluster_pathway Signaling Pathway: Eudistomin C-mediated Translation Inhibition EudiC Eudistomin C Ribosome40S 40S Ribosomal Subunit (containing uS11) EudiC->Ribosome40S binds Translation Translation Elongation EudiC->Translation inhibits Ribosome40S->Translation participates in Protein Protein Synthesis Translation->Protein Cytotoxicity Cytotoxicity Protein->Cytotoxicity leads to (in cancer/viral context)

References

Structure-Activity Relationship of Eudistomin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eudistomins, a class of β-carboline alkaloids predominantly isolated from marine tunicates, have garnered significant interest in the scientific community due to their diverse and potent biological activities. These activities, ranging from anticancer to antiviral and antimicrobial, are intricately linked to the structural features of the various Eudistomin analogs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different Eudistomin analogs, supported by experimental data, to aid in the rational design of new therapeutic agents.

Cytotoxic Activity of Eudistomin Y Analogs

A study on Eudistomin Y1–Y7 and their synthetic precursors has provided valuable insights into the structural requirements for cytotoxic activity against the human breast adenocarcinoma cell line MDA-MB-231. The half-maximal inhibitory concentration (IC50) values from this study are summarized below.

CompoundR1R2R3R4IC50 (µM) against MDA-MB-231[1]
Eudistomin Y Precursors
16HHOMeH24.3
17BrHOMeH15.8
18HBrOMeH30.2
19HHOMeMe31.2
20BrHOMeMe28.1
21HBrOMeMe20.1
22BrBrOMeMe25.9
Eudistomins Y
23 (Eudistomin Y1)HHOHH51.1
24 (Eudistomin Y2)BrHOHH51.1
25 (Eudistomin Y3)HBrOHH63.6
26 (Eudistomin Y4)HHOHMe15.6
27 (Eudistomin Y5)BrHOHMe32.1
28 (Eudistomin Y6)HBrOHMe28.1
29 (Eudistomin Y7)BrBrOHMe37.2

Key SAR Observations for Cytotoxicity:

  • Effect of Hydroxyl Group: A surprising finding was that the presence of a hydroxyl group at the R3 position in Eudistomins Y1–Y3 and Y5–Y7 resulted in poorer cytotoxic activity compared to their methoxy-containing precursors (compounds 16-18 and 20-22)[1].

  • Exception to the Trend: Compound 26 (Eudistomin Y4), which possesses a hydroxyl group, exhibited the highest potency among the tested Eudistomins, with an IC50 of 15.6 µM[1]. This suggests a more complex interplay of substitutions.

  • Methylation Impact: In most cases, the methylated precursors (compounds with OMe at R3) showed better in vitro inhibitory activities than their demethylated natural product counterparts[1].

  • Bromination: The influence of bromine substitution on the β-carboline core and the phenyl ring does not show a clear trend and appears to be dependent on the other substituents present.

Antiviral and Antitumor Activity of Tetracyclic Eudistomin Analogs

For tetracyclic eudistomins, the structural requirements for antiviral and antitumor activities have been investigated, revealing critical stereochemical and substituent effects.

Key SAR Observations for Antiviral and Antitumor Activity:

  • Stereochemistry: The natural stereochemistry at both the C(1) and C(13b) positions is crucial for both antiviral and antitumor activities.

  • C(1)-NH2 Substituent: The presence of an amino group at the C(1) position is a key determinant of biological activity.

  • Indole Ring Substitution: Substituents on the indole ring significantly influence the biological activity. For instance, a 5-methoxy (5-OMe) derivative demonstrated high potency in both antiviral and antitumor models.

Experimental Protocols

Cytotoxicity Assay against MDA-MB-231 Cells (MTT Assay)

This protocol is based on the methodology described for the evaluation of Eudistomin Y analogs[1].

  • Cell Seeding: Exponentially growing MDA-MB-231 cells are seeded in 96-well plates at a density of 1 × 10³ cells per well.

  • Compound Treatment: After 18 hours of incubation to allow for cell attachment, the cells are continuously treated with various concentrations of the Eudistomin analogs.

  • Incubation: The treated cells are incubated for 96 hours.

  • Cell Viability Assessment: Cell survival is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Determination: The IC50 value, the concentration of the compound that causes a 50% inhibition of cell growth compared to untreated cells, is calculated from the dose-response curves.

Antiviral Assay (Plaque Reduction Assay for HSV-1)

A general protocol for a plaque reduction assay is provided below, which is a standard method for evaluating antiviral activity.

  • Cell Seeding: Confluent monolayers of host cells (e.g., Vero cells) are prepared in 6-well or 12-well plates.

  • Virus Infection: The cell monolayers are infected with a known titer of the virus (e.g., Herpes Simplex Virus 1) and incubated for 1 hour to allow for viral adsorption.

  • Compound Treatment: After incubation, the virus inoculum is removed, and the cells are overlaid with a medium containing a gelling agent (e.g., carboxymethylcellulose or methylcellulose) and serial dilutions of the Eudistomin analogs.

  • Incubation: The plates are incubated for a period that allows for the formation of visible viral plaques (typically 2-3 days).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • IC50 Determination: The percentage of plaque inhibition for each compound concentration is calculated relative to the untreated virus control. The IC50 value, the concentration of the compound that inhibits plaque formation by 50%, is then determined.

Visualizing Synthesis and Mechanism of Action

Synthetic Workflow: Pictet-Spengler Reaction for Eudistomin Y Synthesis

The core structure of Eudistomin Y analogs is synthesized via the acid-catalyzed Pictet-Spengler reaction. This reaction involves the condensation of a tryptamine derivative with a phenylglyoxal, followed by cyclization to form the β-carboline scaffold.

Pictet-Spengler Reaction for Eudistomin Y Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Tryptamine Substituted Tryptamine Condensation Condensation Tryptamine->Condensation Phenylglyoxal Substituted Phenylglyoxal Phenylglyoxal->Condensation AcidCatalyst Acid Catalyst (e.g., Acetic Acid) AcidCatalyst->Condensation Cyclization Pictet-Spengler Cyclization AcidCatalyst->Cyclization Condensation->Cyclization Iminium ion intermediate Precursor Eudistomin Y Precursor (Methoxy-substituted) Cyclization->Precursor EudistominY Eudistomin Y (Demethylation with BBr3) Precursor->EudistominY

Caption: Synthetic workflow for Eudistomin Y analogs via the Pictet-Spengler reaction.

Signaling Pathway: Proposed Mechanism of Action for a Fluorescent Eudistomin Y Analog (H1k)

Recent studies on a fluorescent derivative of Eudistomin Y, named H1k, have elucidated a potential mechanism for its antiproliferative activity, involving lysosomal targeting and cell cycle arrest.

Proposed Mechanism of Action for Eudistomin Y Analog H1k cluster_cellular_entry Cellular Entry and Targeting cluster_cellular_effects Cellular Effects cluster_cell_cycle Cell Cycle Outcome H1k Eudistomin Y Analog (H1k) Lysosome Lysosome H1k->Lysosome Specific Localization Autophagy Increased Autophagy Lysosome->Autophagy Induces CDK1_CyclinB1 Downregulation of CDK1 and Cyclin B1 Autophagy->CDK1_CyclinB1 Leads to G2M_Arrest G2/M Phase Arrest CDK1_CyclinB1->G2M_Arrest Causes Antiproliferation Antiproliferative Activity G2M_Arrest->Antiproliferation

Caption: Proposed signaling pathway for the antiproliferative activity of a Eudistomin Y analog.

This guide highlights the key structure-activity relationships of Eudistomin analogs, providing a foundation for the future design and development of more potent and selective therapeutic agents. The detailed experimental protocols and visual representations of synthetic and mechanistic pathways aim to facilitate further research in this promising area of medicinal chemistry.

References

A Comparative Analysis of Eudistomin T and Other Bioactive Marine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the marine-derived β-carboline alkaloid, Eudistomin T, and other prominent marine alkaloids: Manzamine A, Fascaplysin, and Lamellarin D. The information is curated to facilitate research and development in marine natural products, offering insights into their biological activities, mechanisms of action, and experimental evaluation.

Comparative Biological Activity

The following table summarizes the known biological activities of this compound, Manzamine A, Fascaplysin, and Lamellarin D. Direct comparative studies under identical experimental conditions are limited; therefore, the data presented is a collation from various sources. The lack of direct comparative data for this compound is a notable gap in the current literature.

AlkaloidCytotoxicity (IC₅₀)Antiviral Activity (EC₅₀/MIC)Antimicrobial Activity (MIC)
This compound Data not availableAntibacterial activity reported[1]Data not available
Manzamine A 4.5 µM (HCT116 colorectal cancer)[2]; 3.6-5.5 µM (osteoblasts)[3]0.59 µM (anti-HIV)[4]; Active against HSV-1[5]Potent antitubercular activity[6]
Fascaplysin 0.54 µM (LNCaP prostate cancer); 0.89 µM (SCLC); 1.15 µM (NSCLC)Data not available0.0075-1 µg/mL (Gram-positive bacteria)
Lamellarin D 5.25 µg/mL (PC3 prostate cancer); 8.64 µg/mL (A549 lung cancer)Data not availableWeak or no activity

Disclaimer: The biological activity data presented above is compiled from different studies and may not be directly comparable due to variations in experimental protocols, cell lines, and viral/microbial strains used.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols relevant to the study of these marine alkaloids.

Synthesis of this compound via Pictet-Spengler Reaction

The synthesis of this compound can be achieved through a diastereoselective Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline, a core structure in many Eudistomins.

General Procedure:

  • Reactant Preparation: A tryptamine derivative is reacted with an appropriate chiral aldehyde (e.g., L-(Boc)phenylalaninal) in a suitable aprotic solvent (e.g., dichloromethane)[1].

  • Acid Catalysis: The reaction is typically catalyzed by a Brønsted or Lewis acid (e.g., trifluoroacetic acid) to facilitate the formation of an iminium ion intermediate.

  • Cyclization: The electrophilic iminium ion is attacked by the electron-rich indole nucleus, leading to the formation of the spirocyclic intermediate which then rearranges to the tetrahydro-β-carboline skeleton.

  • Purification: The resulting product is purified using column chromatography to isolate the desired diastereomer of the this compound precursor.

  • Elaboration: Further chemical modifications are then carried out to complete the synthesis of this compound[1].

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the marine alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the marine alkaloid. In parallel, dilute the virus stock to a concentration that produces a countable number of plaques. Mix the virus with each compound dilution and incubate for a set period (e.g., 1 hour) to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells, thus forming localized plaques.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Plaque Visualization and Counting: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

  • EC₅₀/MIC Calculation: The effective concentration (EC₅₀) or minimum inhibitory concentration (MIC) is determined as the concentration of the compound that reduces the number of plaques by 50% or 90%, respectively, compared to the virus control.

Antimicrobial Activity Determination: Broth Microdilution Assay

The broth microdilution assay is a widely used method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the marine alkaloid in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) from a fresh culture.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by these alkaloids is crucial for their development as therapeutic agents.

Eudistomins and other β-Carbolines

While the specific pathway for this compound is not yet fully elucidated, studies on other Eudistomins and β-carboline alkaloids suggest several potential mechanisms of action. A derivative of Eudistomin U has been shown to activate the p53 signaling pathway, leading to apoptosis in melanoma cells. Eudistomin Y derivatives have been found to target lysosomes, inducing autophagy and causing G2/M phase cell cycle arrest. Generally, β-carboline alkaloids are known to exert their anticancer effects through various mechanisms including the modulation of the FAK/PI3K/AKT/mTOR signaling pathway.

Eudistomin_Signaling Eudistomin_T This compound (β-Carboline) Lysosome Lysosome Eudistomin_T->Lysosome targets p53 p53 Eudistomin_T->p53 activates FAK FAK Eudistomin_T->FAK inhibits (general β-carbolines) Autophagy Autophagy Lysosome->Autophagy induces CellCycleArrest G2/M Arrest Autophagy->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis induces Proliferation Cell Proliferation & Survival PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Putative signaling pathways affected by this compound.

Manzamine A

Manzamine A has been shown to induce G0/G1 cell cycle arrest and apoptosis in colorectal cancer cells. Its mechanism involves the modulation of several key signaling pathways, including WNT, NOTCH, and PI3K/AKT[3].

Manzamine_A_Signaling Manzamine_A Manzamine A WNT WNT Pathway Manzamine_A->WNT modulates NOTCH NOTCH Pathway Manzamine_A->NOTCH modulates PI3K_AKT PI3K/AKT Pathway Manzamine_A->PI3K_AKT modulates CellCycle Cell Cycle (G0/G1 Arrest) Manzamine_A->CellCycle induces Apoptosis Apoptosis Manzamine_A->Apoptosis induces Proliferation Cell Proliferation WNT->Proliferation NOTCH->Proliferation PI3K_AKT->Proliferation

Caption: Signaling pathways modulated by Manzamine A.

Fascaplysin

Fascaplysin is a potent inhibitor of cyclin-dependent kinase 4 (CDK4), leading to G1/0 phase cell cycle arrest. It also affects the PI3K/Akt/mTOR signaling pathway, contributing to its pro-apoptotic and anti-proliferative effects.

Fascaplysin_Signaling Fascaplysin Fascaplysin CDK4 CDK4 Fascaplysin->CDK4 inhibits PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway Fascaplysin->PI3K_AKT_mTOR inhibits CellCycle G1/0 Arrest CDK4->CellCycle regulates Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis inhibits Proliferation Cell Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Key molecular targets of Fascaplysin.

Lamellarin D

Lamellarin D is a well-characterized inhibitor of topoisomerase I, an enzyme essential for DNA replication and transcription. This inhibition leads to DNA damage and subsequently triggers apoptosis through the mitochondrial pathway.

Lamellarin_D_Signaling Lamellarin_D Lamellarin D Topoisomerase_I Topoisomerase I Lamellarin_D->Topoisomerase_I inhibits DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage prevents Mitochondria Mitochondria DNA_Damage->Mitochondria activates Apoptosis Apoptosis Mitochondria->Apoptosis induces

Caption: Mechanism of action of Lamellarin D.

Conclusion

This compound, along with Manzamine A, Fascaplysin, and Lamellarin D, represents a class of marine-derived alkaloids with significant therapeutic potential. While quantitative bioactivity data for this compound is currently lacking in the public domain, its structural similarity to other bioactive β-carbolines suggests it may possess comparable anticancer, antiviral, and antimicrobial properties. Further research is warranted to fully characterize the biological profile of this compound and to conduct direct comparative studies with other lead compounds from the marine environment. The detailed experimental protocols and an understanding of the signaling pathways involved will be instrumental in advancing these promising natural products towards clinical applications.

References

Validating the In Vitro Mechanism of Action of Eudistomin T: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of Eudistomin T as an inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. While several related eudistomins, such as Eudistomin C, have been shown to target the 40S ribosome and inhibit protein translation, this document outlines the necessary in vitro experimental protocols to rigorously test the alternative hypothesis of SERCA inhibition for this compound.[1][2][3] The following sections detail comparative data with established SERCA inhibitors, step-by-step experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Comparative Analysis of SERCA Inhibitors

To validate the potential inhibitory effect of this compound on SERCA, its performance must be benchmarked against well-characterized inhibitors. Thapsigargin and Cyclopiazonic Acid (CPA) are two widely used SERCA inhibitors with distinct mechanisms of action, making them ideal comparators.[4][5] Thapsigargin is known for its potent and irreversible inhibition, while CPA acts as a reversible inhibitor.[4][5]

CompoundTargetIC50 (nM)Mode of ActionKey Features
This compound (Hypothesized) SERCATo be determinedTo be determinedPotential novel reversible or irreversible inhibitor.
Thapsigargin SERCA0.2 - 4IrreversibleBinds to the E2 conformation of the enzyme, locking it in a Ca2+-free state.[4][5]
Cyclopiazonic Acid (CPA) SERCA40 - 200ReversibleCompetes with Ca2+ for binding to the enzyme's transmembrane domain.[4][5]
t-Butylhydroquinone (BHQ) SERCA100 - 500ReversibleA selective modulator that influences calcium ion transport through reversible binding.[5][6]

Experimental Protocols for In Vitro Validation

The following protocols describe the key experiments required to determine if this compound acts as a SERCA inhibitor.

SERCA ATPase Activity Assay

This assay directly measures the enzymatic activity of SERCA by quantifying ATP hydrolysis. A decrease in ATPase activity in the presence of this compound would indicate a direct inhibitory effect.

Materials:

  • Purified SERCA enzyme (from rabbit skeletal muscle)

  • Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA

  • ATP solution

  • Calcium chloride (CaCl2) solution

  • This compound and control inhibitors (Thapsigargin, CPA)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, purified SERCA, and varying concentrations of CaCl2 to determine the optimal calcium concentration for enzyme activity.

  • In a 96-well plate, add the SERCA enzyme to the assay buffer.

  • Add serial dilutions of this compound, Thapsigargin (positive control), and a vehicle control (e.g., DMSO) to respective wells. Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding a saturating concentration of ATP.

  • Allow the reaction to proceed for 20 minutes at 37°C.

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Calcium Uptake Assay

This assay measures the ability of SERCA to transport calcium into microsomes, providing a functional readout of its activity. Inhibition of calcium uptake by this compound would corroborate the findings of the ATPase activity assay.

Materials:

  • Sarcoplasmic reticulum (SR) microsomes

  • Assay Buffer: 40 mM Tris-HCl (pH 6.8), 100 mM KCl, 3 mM MgCl2, 20 mM CaCl2, 0.5 mM EGTA

  • Fluorescent calcium indicator (e.g., Fura-2)

  • ATP solution

  • This compound and control inhibitors

  • Fluorometer

Procedure:

  • Resuspend SR microsomes in the assay buffer.

  • Add the fluorescent calcium indicator to the microsome suspension.

  • Add varying concentrations of this compound or control inhibitors and incubate.

  • Initiate calcium uptake by adding ATP.

  • Monitor the change in fluorescence over time using a fluorometer. A decrease in the rate of fluorescence change in the presence of this compound indicates inhibition of calcium uptake.

  • Quantify the initial rates of calcium uptake and calculate the percentage of inhibition.

Visualizing Pathways and Workflows

Signaling Pathway of SERCA-mediated Calcium Homeostasis

The following diagram illustrates the central role of the SERCA pump in maintaining cellular calcium homeostasis, the disruption of which is the focus of this investigation.

SERCA_Pathway cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) Lumen Ca_cytosol Cytosolic Ca2+ (Low Concentration) SERCA SERCA Pump Ca_cytosol->SERCA 2 Ca2+ ATP ATP ATP->SERCA ADP ADP + Pi Ca_SR SR Ca2+ (High Concentration) SERCA->ADP SERCA->Ca_SR 2 Ca2+ Eudistomin_T This compound (Hypothesized Inhibitor) Eudistomin_T->SERCA Inhibition

Caption: Hypothesized inhibition of the SERCA pump by this compound, disrupting calcium influx into the sarcoplasmic reticulum.

Experimental Workflow for Validating SERCA Inhibition

The logical flow of experiments to test the hypothesis is depicted below.

Experimental_Workflow start Hypothesis: This compound inhibits SERCA assay1 Primary Screen: SERCA ATPase Activity Assay start->assay1 decision1 Inhibition Observed? assay1->decision1 assay2 Functional Validation: Calcium Uptake Assay decision1->assay2 Yes conclusion_neg Conclusion: This compound does not directly inhibit SERCA decision1->conclusion_neg No decision2 Inhibition Confirmed? assay2->decision2 conclusion_pos Conclusion: This compound is a SERCA inhibitor decision2->conclusion_pos Yes decision2->conclusion_neg No alt_mechanism Investigate Alternative Mechanisms (e.g., Ribosome Inhibition) conclusion_neg->alt_mechanism

Caption: A stepwise workflow for the in vitro validation of this compound as a SERCA inhibitor.

By following these protocols and comparing the results to established SERCA inhibitors, researchers can effectively validate or refute the hypothesis that this compound's mechanism of action involves the inhibition of the SERCA pump. Should the results be negative, they would lend further support to alternative mechanisms, such as the inhibition of protein synthesis observed with related compounds.

References

Navigating Drug Resistance: A Comparative Analysis of Eudistomin Analogs in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the emerging data on Eudistomin analogs and their potential to overcome multidrug resistance (MDR) in cancer cells. While direct cross-resistance studies on Eudistomin derivatives are still in early stages, this document synthesizes available data on their activity, explores the closely related β-carboline alkaloids for insights into resistance mechanisms, and provides detailed experimental protocols for evaluating these compounds.

Recent research has highlighted the potential of synthetic Eudistomin analogs as potent anticancer agents. However, a critical challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Understanding the activity of novel therapeutic agents in resistant cancer cell models is therefore crucial for their clinical development.

This guide focuses on the available data for two promising Eudistomin analogs, H1k and EU-5, and contextualizes their performance with data from other β-carboline alkaloids that have been tested in MDR cancer cell lines.

Comparative Cytotoxicity of Eudistomin Analogs and Related Compounds

At present, comprehensive cross-resistance studies for the Eudistomin analogs H1k and EU-5 in well-defined drug-sensitive and drug-resistant cancer cell line pairs are not yet publicly available. However, their potent cytotoxic activity in sensitive cancer cell lines warrants investigation into their efficacy against MDR phenotypes. The compound EU-5, a derivative of Eudistomin U, has been identified in silico as a potential inhibitor of P-glycoprotein, suggesting it may be effective in overcoming P-gp-mediated drug resistance.[1]

To provide a framework for comparison, the following table summarizes the cytotoxic activity of H1k and EU-5 in sensitive cancer cell lines, alongside data for a representative β-carboline alkaloid, harmine, which has been evaluated in a drug-resistant cell line.

CompoundCancer Cell LineTypeIC50 (µM)Degree of ResistanceReference
H1k MDA-MB-231Sensitive (Triple-Negative Breast Cancer)0.58N/A[2][3]
EU-5 A375Sensitive (Malignant Melanoma)4.4N/A[1]
Harmine Human oral carcinoma KB cellsSensitive14.31.0
Human oral carcinoma KB-V1 cellsVincristine-Resistant (P-gp overexpression)16.81.17

The degree of resistance is calculated by dividing the IC50 value in the resistant cell line by the IC50 value in the sensitive parental cell line.

The low degree of resistance observed for harmine in the P-gp-overexpressing KB-V1 cell line suggests that some β-carboline alkaloids may not be significantly affected by this common resistance mechanism. This provides a rationale for investigating Eudistomin analogs like EU-5 in similar resistant models.

Unraveling the Mechanism: Signaling Pathways and Resistance

The anticancer activity of Eudistomin analogs involves the induction of apoptosis and cell cycle arrest. The derivative H1k has been shown to arrest MDA-MB-231 cells in the G2/M phase.[2][3] EU-5 induces G0/G1 phase arrest and apoptosis in A375 melanoma cells.[1] The potential of EU-5 to inhibit P-gp suggests it might also interfere with the primary defense mechanism of MDR cells, which actively efflux chemotherapeutic drugs.

Below are diagrams illustrating the proposed mechanism of action for EU-5 and the experimental workflow for assessing cross-resistance.

EU5_Mechanism_of_Action EU5 Eudistomin Analog (EU-5) Pgp P-glycoprotein (P-gp) EU5->Pgp Inhibits Cell Cancer Cell EU5->Cell Enters Cell Apoptosis Apoptosis EU5->Apoptosis Induces Proliferation Cell Proliferation Cell->Proliferation Leads to

Figure 1: Proposed dual mechanism of action for the Eudistomin analog EU-5.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Eudistomin analogs and to calculate the IC50 values.

  • Cell Seeding: Seed cancer cells (both sensitive and resistant strains) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Eudistomin analogs in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for P-glycoprotein Expression

This protocol is used to confirm the overexpression of P-gp in the resistant cancer cell line.

  • Protein Extraction: Lyse the sensitive and resistant cells with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 7.5% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (e.g., clone C219) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.

Cross_Resistance_Workflow cluster_lines Cell Lines cluster_assays Experimental Assays cluster_analysis Data Analysis Sensitive Sensitive Parental Cancer Cell Line MTT MTT Assay (IC50 Determination) Sensitive->MTT WB Western Blot (P-gp Expression) Sensitive->WB Resistant Drug-Resistant Cancer Cell Line Resistant->MTT Resistant->WB IC50_Comp Compare IC50 Values MTT->IC50_Comp Resistance_Index Calculate Degree of Resistance IC50_Comp->Resistance_Index

References

Unveiling the Therapeutic Promise of Eudistomin T: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eudistomin T, a β-carboline alkaloid derived from marine tunicates, belongs to a class of compounds that has garnered significant interest for its diverse biological activities. While in vivo data for this compound remains limited, the therapeutic potential of its analogues suggests promising avenues for antiviral and anticancer applications. This guide provides a comparative analysis of this compound's potential, benchmarked against established therapeutic agents in relevant fields. By examining the available data on related eudistomins and contrasting it with the performance of current drugs, we aim to illuminate the prospective value of this compound in drug development pipelines.

I. Comparative Analysis of Therapeutic Potential

Due to the nascent stage of in vivo research on this compound, this section leverages data from its structural analogues, primarily other eudistomins, to project its potential efficacy and compares it with established drugs in antiviral and anticancer therapy.

Table 1: Comparative In Vivo Efficacy - Antiviral Potential (Herpes Simplex Virus-1 Model)
Compound/DrugAnimal ModelDosageEfficacyCitation
Eudistomin Analogues (Projected) Murine models of HSV-1 infectionTBDData not available for this compound. Other eudistomins have shown in vitro antiviral activity.[1]
Acyclovir Murine models of HSV-1 infectionVaries by studySignificant reduction in viral replication and lesion severity.[2][3][4][5][6]
Valacyclovir Murine models of HSV-1 infectionVaries by studyHigher oral bioavailability and efficacy compared to acyclovir.[2][5]
Famciclovir Murine models of HSV-1 infectionVaries by studyEffective in reducing viral shedding and promoting lesion healing.[4][5]
Table 2: Comparative In Vivo Efficacy - Anticancer Potential (Breast Cancer Model)
Compound/DrugAnimal ModelDosageEfficacyCitation
Eudistomin Analogues (Projected) Xenograft mouse models of breast cancerTBDData not available for this compound. Eudistomin H showed cytotoxicity against HeLa cells in vitro.[7][8] Eudistomin Y derivatives showed antiproliferative activity against breast cancer cell lines in vitro.[9]
Paclitaxel Xenograft mouse models of breast cancerVaries by studySignificant tumor growth inhibition and induction of apoptosis.[10][11]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative in vivo experimental protocols for assessing antiviral and anticancer efficacy.

Antiviral Efficacy in a Murine Model of Herpes Simplex Virus-1 (HSV-1) Infection
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Virus Strain: HSV-1 strain known to cause cutaneous or systemic infection.

  • Infection: Mice are infected via cutaneous scarification on the flank or intranasal instillation with a predetermined lethal or sublethal dose of HSV-1.

  • Treatment Groups:

    • Vehicle control (e.g., saline or DMSO solution).

    • This compound (or analogue) at various doses (intraperitoneal, oral, or topical).

    • Positive control (e.g., Acyclovir at a clinically relevant dose).

  • Parameters Monitored:

    • Survival Rate: Monitored daily for 21 days post-infection.

    • Lesion Scoring: Cutaneous lesions are scored daily based on a scale (e.g., 0 = no lesion, 4 = severe ulceration).

    • Viral Titer: Tissues (e.g., skin, brain, spleen) are harvested at specific time points post-infection to determine viral load via plaque assay or qPCR.

    • Body Weight: Monitored daily as an indicator of overall health.

  • Statistical Analysis: Survival curves are analyzed using the log-rank test. Lesion scores and viral titers are compared using appropriate statistical tests (e.g., ANOVA, t-test).

Anticancer Efficacy in a Breast Cancer Xenograft Mouse Model
  • Cell Line: Human breast cancer cell line (e.g., MDA-MB-231, MCF-7).

  • Animal Model: Immunocompromised mice (e.g., nude or SCID), 6-8 weeks old.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously or into the mammary fat pad of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times a week) using calipers (Volume = 0.5 x length x width²).

  • Treatment Groups: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into:

    • Vehicle control.

    • This compound (or analogue) at various doses (e.g., intraperitoneal or oral).

    • Positive control (e.g., Paclitaxel).

  • Efficacy Endpoints:

    • Tumor Growth Inhibition: Comparison of tumor volumes between treated and control groups.

    • Survival Analysis: Monitoring the survival of mice over time.

    • Metastasis Assessment: Examination of distant organs (e.g., lungs, liver) for metastatic nodules.

    • Immunohistochemistry: Analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

  • Statistical Analysis: Tumor growth curves are analyzed using repeated measures ANOVA. Survival data is analyzed using Kaplan-Meier curves and the log-rank test.

III. Mechanistic Insights and Signaling Pathways

While the precise mechanism of action for this compound is yet to be fully elucidated, the activity of its analogues provides clues to potential pathways. Eudistomin C, for instance, has been identified as a protein synthesis inhibitor.[12][13] Many β-carbolines exert their effects through intercalation with DNA or inhibition of topoisomerases.

Potential Signaling Pathway for Eudistomin Analogue (Anticancer)

anticancer_pathway Eudistomin Eudistomin Analogue DNA DNA Intercalation / Topoisomerase Inhibition Eudistomin->DNA Apoptosis Apoptosis DNA->Apoptosis CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest

Caption: Potential anticancer mechanism of Eudistomin analogues.

Experimental Workflow for In Vivo Antiviral Study

antiviral_workflow Start Animal Acclimatization Infection HSV-1 Infection Start->Infection Treatment Treatment Initiation (this compound / Controls) Infection->Treatment Monitoring Daily Monitoring (Survival, Lesions, Weight) Treatment->Monitoring DataCollection Tissue Harvest & Viral Titer Analysis Monitoring->DataCollection Analysis Statistical Analysis DataCollection->Analysis End Results & Conclusion Analysis->End

Caption: Workflow for in vivo antiviral efficacy testing.

IV. Conclusion

This compound and its parent class of β-carboline alkaloids represent a promising frontier in the search for novel therapeutic agents. While direct in vivo evidence for this compound is currently lacking, the demonstrated antiviral and anticancer properties of its analogues warrant further investigation. The experimental frameworks provided in this guide offer a roadmap for the systematic evaluation of this compound's therapeutic potential. Future in vivo studies are critical to ascertain its efficacy, toxicity profile, and mechanism of action, ultimately determining its viability as a clinical candidate. The comparative data presented herein underscores the high bar set by existing therapies and highlights the need for significant efficacy and safety advantages for any new market entrant.

References

Safety Operating Guide

Safe Disposal of Eudistomin T: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Eudistomin T, a bioactive marine alkaloid. Adherence to these procedures is critical to ensure personnel safety and environmental protection, reflecting our commitment to responsible laboratory practices. This compound is recognized for its potent biological activities and requires careful handling throughout its lifecycle, including disposal.

I. This compound: Essential Data

The following table summarizes the key chemical and physical properties of this compound. This information is vital for its safe handling and in determining the appropriate disposal pathway.

PropertyValueSource
IUPAC Name 2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)ethanonePubChem[1]
Molecular Formula C₁₉H₁₄N₂OPubChem[1]
Molecular Weight 286.3 g/mol PubChem[1]
CAS Number 108335-05-3PubChem[1]
Known Biological Effects Antibiotic, weak phototoxicity, potential cytotoxicityResearchGate[2]

II. Health and Safety Hazards

This compound presents significant health risks. According to safety data, it is:

  • Harmful by inhalation, in contact with skin, and if swallowed.

  • A potential carcinogen .

  • Suspected of causing heritable genetic damage .

  • Capable of causing burns .

In case of accidental exposure, seek immediate medical attention and show the product label or safety data sheet. It is imperative to obtain special instructions before handling this compound.

III. This compound Disposal Protocol

The following step-by-step protocol outlines the mandatory procedure for the disposal of this compound waste. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.

Experimental Protocol: this compound Waste Disposal

  • Waste Identification and Classification:

    • All materials contaminated with this compound, including unused neat compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be treated as hazardous waste.

    • Consult your institution's Environmental Health and Safety (EHS) office and local regulations to ensure complete and accurate waste classification, as guidelines may vary.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible mixtures can lead to dangerous reactions.

    • Segregate solid waste (contaminated gloves, paper towels, vials) from liquid waste (solutions containing this compound).

  • Waste Containment:

    • Solid Waste:

      • Collect all solid this compound-contaminated waste in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the solvents used.

      • The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

    • Liquid Waste:

      • Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. Glass containers are generally suitable, but compatibility with the solvent must be confirmed.

      • The liquid waste container must be clearly labeled with "Hazardous Waste," "this compound," the solvent system (e.g., "in Methanol/Chloroform"), and an approximate concentration of the active compound.

      • Keep the waste container securely closed when not in use.

  • Storage:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Ensure the storage area is secondary containment to prevent the spread of material in case of a leak.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup by the EHS or a certified hazardous waste disposal contractor.

    • Do not dispose of this compound waste down the drain or in regular trash.

IV. Logical Workflow for this compound Waste Management

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.

Eudistomin_T_Disposal_Workflow start Material potentially contaminated with this compound is_contaminated Is the material contaminated with this compound? start->is_contaminated solid_or_liquid Is the waste solid or liquid? is_contaminated->solid_or_liquid Yes non_hazardous Dispose of as non-hazardous waste is_contaminated->non_hazardous No solid_waste Solid Hazardous Waste: Contaminated PPE, labware solid_or_liquid->solid_waste Solid liquid_waste Liquid Hazardous Waste: Unused solutions, solvent rinses solid_or_liquid->liquid_waste Liquid collect_solid Collect in a dedicated, labeled solid waste container solid_waste->collect_solid collect_liquid Collect in a dedicated, labeled, leak-proof liquid waste container liquid_waste->collect_liquid storage Store in a designated secondary containment area collect_solid->storage collect_liquid->storage disposal_request Request pickup by EHS or certified hazardous waste contractor storage->disposal_request

Caption: Workflow for this compound Waste Disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Eudistomin T

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

As a novel marine-derived alkaloid with potential therapeutic applications, Eudistomin T is also a potent bioactive compound requiring stringent safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and prevent environmental contamination.

Given that this compound belongs to a class of compounds known for cytotoxic, antibiotic, and antifungal properties, it must be handled as a hazardous substance.[1][2][3] The following guidelines are based on best practices for managing potent and cytotoxic agents in a laboratory setting.[4][5][6][7][8]

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978).Prevents dermal absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.[6][9]
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant splash risk.[10]Protects eyes from splashes and aerosols. A face shield offers broader facial protection.
Body Protection Disposable, solid-front, back-tying laboratory gown made of a low-linting, impervious material (e.g., polyethylene-coated polypropylene).Prevents contamination of personal clothing and skin. The back-tying design reduces the risk of frontal contamination.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling the powdered form of this compound or when generating aerosols.Protects against inhalation of the compound, which is a primary route of exposure for powdered substances.
Foot Protection Closed-toe, non-slip shoes.Protects feet from spills and dropped objects.
Operational Plan: Safe Handling Protocol

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation:

  • Ensure a designated area for handling this compound is clearly marked.
  • Verify that a certified chemical fume hood is operational.
  • Assemble all necessary materials, including PPE, a cytotoxic spill kit, and designated waste containers.
  • Cover the work surface with a disposable, plastic-backed absorbent pad.[11]

2. Donning PPE:

  • Perform hand hygiene.
  • Don inner gloves.
  • Don the laboratory gown, ensuring complete coverage.
  • Don outer gloves, pulling the cuffs over the sleeves of the gown.
  • Don eye and face protection.
  • If required, don respiratory protection.

3. Handling this compound:

  • All manipulations of this compound (weighing, reconstituting, and aliquoting) must be performed within a chemical fume hood.
  • Use Luer-Lok syringes and other closed systems to minimize the generation of aerosols.[6]
  • Handle vials and containers carefully to prevent breakage.

4. Doffing PPE:

  • Remove outer gloves and dispose of them in the designated cytotoxic waste container.
  • Remove the gown by rolling it inward and dispose of it in the cytotoxic waste container.
  • Perform hand hygiene.
  • Remove eye and face protection, and clean and store it according to manufacturer's instructions.
  • Remove inner gloves and dispose of them in the cytotoxic waste container.
  • Perform thorough hand hygiene with soap and water.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations for cytotoxic waste.

  • Solid Waste: Used PPE, absorbent pads, and contaminated labware should be placed in a designated, sealed, and clearly labeled cytotoxic waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a dedicated, sealed, and labeled hazardous waste container.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste.

Emergency Procedures

Spill Response:

  • Alert others in the vicinity and restrict access to the spill area.

  • If safe to do so, use a cytotoxic spill kit to contain and clean up the spill, always wearing appropriate PPE.

  • For large spills, evacuate the area and contact the institution's environmental health and safety office immediately.[5][12]

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[10]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air. Seek immediate medical attention.[10]

All exposures and incidents must be reported to the laboratory supervisor and the institution's environmental health and safety office.

Visualizing Laboratory Safety: The Hierarchy of Controls

The following diagram illustrates the "Hierarchy of Controls," a fundamental concept in occupational safety for managing hazardous substances like this compound. This framework prioritizes control methods from most to least effective.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

A diagram illustrating the hierarchy of controls for managing laboratory hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eudistomin T
Reactant of Route 2
Reactant of Route 2
Eudistomin T

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.